Technical Documentation Center

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine
  • CAS: 1338985-57-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Biological Activity and Characterization of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel indolealkylamine, Ethyl-(1-me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel indolealkylamine, Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. Based on its structural characteristics—a 1-methylated indole core with an ethylaminomethyl substituent at the 4-position—we hypothesize that this compound will primarily interact with the serotonergic system, specifically serotonin (5-HT) receptors and monoamine transporters. This document outlines a systematic, multi-tiered in vitro experimental plan designed to elucidate the compound's pharmacological profile. We detail robust, validated protocols for radioligand binding assays, functional assays measuring secondary messenger responses (cAMP and intracellular calcium), and monoamine transporter inhibition assays. The causality behind each experimental choice is explained, providing a logical and self-validating system for the comprehensive characterization of this new chemical entity. This guide is intended to serve as a foundational resource for researchers aiming to understand the therapeutic potential of novel 4-substituted indole derivatives.

Introduction: The Rationale for Investigating a Novel 4-Substituted Indolealkylamine

Indolealkylamines are a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters like serotonin and a vast array of synthetic molecules with profound effects on the central nervous system.[1] The indole scaffold serves as a privileged structure, capable of interacting with a diverse array of receptors.[2] While tryptamines substituted at the 3- and 5-positions of the indole ring have been extensively studied, the 4-position remains a less explored yet promising site for chemical modification to achieve novel pharmacological profiles.[3][4]

The compound of interest, Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, presents a unique combination of structural features:

  • 4-Substituted Indole Core: Unlike the common 3-substituted tryptamines (e.g., DMT, psilocin), the ethylamine sidechain is attached via a methylene bridge at the 4-position. This altered geometry may confer unique selectivity for specific receptor subtypes.[5]

  • 1-Methyl Group: Methylation at the indole nitrogen is known to influence metabolic stability and can subtly alter receptor affinity and efficacy.[6]

  • N-Ethyl Group: The ethyl substitution on the primary amine is expected to modulate the compound's interaction with its biological targets compared to unsubstituted or N,N-dimethylated analogs.[4][7]

This unique structural architecture warrants a thorough investigation into its biological activity. We hypothesize that Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine will function as a modulator of serotonin (5-HT) receptors and potentially interact with monoamine transporters (SERT, DAT, NET). This guide provides the scientific and methodological framework for a comprehensive in vitro characterization.

A Comprehensive In Vitro Characterization Plan

To systematically evaluate the biological activity of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, a tiered approach is proposed. This workflow ensures that resources are directed efficiently, starting with broad screening and progressing to more detailed functional characterization of high-affinity targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Mechanism Binding_Assay Radioligand Binding Assays (Broad Receptor & Transporter Panel) Functional_Assays Functional Assays (High-Affinity Targets) Binding_Assay->Functional_Assays Identify high-affinity targets (Ki < 1µM) Transporter_Assay Monoamine Transporter Uptake Inhibition Assay Binding_Assay->Transporter_Assay Assess affinity for SERT, DAT, NET Gq_Assay Calcium Mobilization Assay (Gq-coupled Receptors, e.g., 5-HT2A/2C) Functional_Assays->Gq_Assay Gi_Gs_Assay cAMP Accumulation Assay (Gi/Gs-coupled Receptors, e.g., 5-HT1A/5-HT7) Functional_Assays->Gi_Gs_Assay

Caption: Experimental workflow for characterizing Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

Tier 1: Primary Target Screening via Radioligand Binding Assays

The initial step is to determine the binding affinity of the compound across a panel of relevant CNS targets. This provides a broad overview of its potential interactions and identifies high-affinity targets for further investigation. A competitive binding assay format will be used, where the test compound competes with a known radioligand for binding to the receptor.[8][9]

Key Targets for Screening:

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)

  • Adrenergic Receptors: α1A, α2A (for selectivity assessment)

  • Dopamine Receptors: D2 (for selectivity assessment)

  • Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing the human recombinant receptor of interest.[8] Thaw membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in the appropriate assay buffer.[10]

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • 25 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • 25 µL of assay buffer for total binding or a high concentration of a known unlabeled ligand (e.g., 10 µM 5-HT) for non-specific binding.[8]

    • 50 µL of the specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) at a concentration near its Kd value.

    • 100 µL of the diluted membrane preparation.[8]

  • Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[10]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters 3-4 times with ice-cold wash buffer.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity at G-Protein Coupled 5-HT Receptors

Any target where the compound exhibits high affinity (Ki < 1 µM) in the binding assays should be further investigated in functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[11]

Activation of Gq-coupled receptors leads to the release of intracellular calcium stores.[12][13] This can be measured using calcium-sensitive fluorescent dyes.[14][15]

G Ligand Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Receptor 5-HT2A Receptor (Gq-coupled) Ligand->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Caption: Hypothesized Gq-signaling pathway for 5-HT2A receptor activation.

  • Cell Culture: Plate HEK-293 cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) into black-walled, clear-bottom 96-well or 384-well plates and grow overnight to form a confluent monolayer.[14]

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.[14][16]

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument.[15] The instrument will add the test compound at various concentrations and immediately begin recording fluorescence intensity (Excitation ~488 nm, Emission ~525 nm) over time (typically 90-120 seconds).[16]

  • Data Analysis: The change in fluorescence intensity (ΔRFU) reflects the change in intracellular calcium concentration. Plot the peak ΔRFU against the log concentration of the compound to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect relative to a reference agonist like 5-HT). To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.

Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process.[17][18] Changes in cAMP levels can be measured using various methods, including bioluminescent assays like the GloSensor™ assay.[19]

G Ligand Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Receptor 5-HT1A Receptor (Gi-coupled) Ligand->Receptor Gi Gαi Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Hypothesized Gi-signaling pathway for 5-HT1A receptor activation.

  • Cell Transfection and Plating: Co-transfect HEK-293 cells with the Gi/Gs-coupled receptor of interest and the GloSensor™ cAMP plasmid. Plate the transfected cells in a 384-well plate and incubate overnight.[20]

  • Substrate Equilibration: Remove the growth medium and add a CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the substrate to enter the cells.[20]

  • Baseline Measurement: Measure baseline luminescence using a plate-reading luminometer.

  • Compound Addition and Measurement:

    • For Gi (Inhibition): Add forskolin (an adenylyl cyclase activator) to all wells except the negative control, followed immediately by the test compound at various concentrations.

    • For Gs (Stimulation): Add the test compound at various concentrations.

  • Kinetic Reading: Immediately begin reading luminescence kinetically for 15-30 minutes.

  • Data Analysis: For Gi-coupled receptors, a potent agonist will decrease the forskolin-stimulated luminescence signal. For Gs-coupled receptors, an agonist will increase the basal luminescence. Plot the change in luminescence against the log concentration of the compound to determine EC50/IC50 and Emax values.

Tier 3: Activity at Monoamine Transporters

Based on the binding data, if the compound shows affinity for SERT, DAT, or NET, its functional effect as an uptake inhibitor or a substrate (releaser) should be determined.[21][22]

  • Cell Culture: Plate HEK-293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET) in a 96-well plate and grow to confluence.[23]

  • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 5-10 minutes with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).[23][24]

  • Uptake Initiation: Initiate uptake by adding a mixture of the test compound and a radiolabeled monoamine substrate (e.g., [3H]-5-HT for SERT) to the wells.[23]

  • Incubation: Incubate for a short period (1-5 minutes) at room temperature. The short duration is critical to measure the initial rate of transport.[23]

  • Termination and Lysis: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KHB. Lyse the cells with 1% SDS.[23]

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Define 100% uptake as the radioactivity in vehicle-treated wells and 0% uptake as the radioactivity in the presence of a high concentration of a known inhibitor. Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki, nM) of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

Target Ki (nM) Radioligand Used
5-HT Receptors
5-HT1A [3H]-8-OH-DPAT
5-HT2A [3H]-Ketanserin
5-HT2C [3H]-Mesulergine
... (other 5-HT subtypes)
Monoamine Transporters
SERT [3H]-Citalopram
DAT [3H]-WIN 35,428

| NET | | [3H]-Nisoxetine |

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) and Efficacy (Emax, %)

Target Assay Type Mode EC50/IC50 (nM) Emax (% vs 5-HT)
5-HT1A cAMP Inhibition Agonist
5-HT2A Calcium Mobilization Agonist

| 5-HT2C | Calcium Mobilization | Agonist | | |

Table 3: Hypothetical Monoamine Transporter Inhibition (IC50, nM)

Transporter Uptake Inhibition IC50 (nM)
SERT
DAT

| NET | |

By systematically applying this comprehensive characterization cascade, a detailed pharmacological profile of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine can be established. The resulting data on affinity, potency, efficacy, and selectivity will be crucial for understanding its mechanism of action and for guiding any future preclinical and clinical development.

References

  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24453–24464.
  • Ghahremani, M. H., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777.
  • BenchChem. (2025). The Structure-Activity Relationship of 4-Substituted Tryptamines: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists. BenchChem.
  • Promega Corporation. (2022). cAMP-Glo™ Assay Protocol. Promega.
  • Glatfelter, G. C. (2018). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online.
  • Cunningham, B. A., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 383(2), 153-164.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tryptamines. BenchChem.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX.
  • An, S. S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • BenchChem. (n.d.). N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9. BenchChem.
  • Glatfelter, G. C., et al. (2022). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Promega.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service.
  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1839-1848.
  • Lord, S. J., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 22(21), 11599.
  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205-214.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
  • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.
  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology.
  • Wikipedia. (n.d.). Methylethyltryptamine. Wikipedia.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Luethi, D., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Neuropharmacology, 123, 32-41.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Amersham Pharmacia Biotech. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • Zhang, J. H., et al. (2011).
  • Krier, F., et al. (2013). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Molecules, 18(8), 8753-8772.
  • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • Kim, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(17), 6331.
  • Civelli, O., et al. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (73), e50274.
  • The Psychedelic Scientist. (n.d.). The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT). The Psychedelic Scientist.
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.22.
  • Wikipedia. (n.d.). N-Ethyltryptamine. Wikipedia.
  • Luethi, D., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Semantic Scholar.
  • Rosales, A., et al. (2020). N-Methyltryptamine – Knowledge and References. Taylor & Francis.
  • Peglion, J. L., et al. (1995). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 38(21), 4044-4055.
  • Domaradzki, M., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 896.
  • Hanna-Elias, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 7-30.
  • Nichols, D. E. (2021). Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.

Sources

Exploratory

1-Methyl-1H-Indole Derivatives: A Privileged Scaffold in Rational Drug Design

Executive Summary The indole nucleus is one of the most ubiquitous heterocycles in nature and a foundational scaffold in medicinal chemistry[1]. Derivatization at the position via methylation generates 1-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is one of the most ubiquitous heterocycles in nature and a foundational scaffold in medicinal chemistry[1]. Derivatization at the


 position via methylation generates 1-methyl-1H-indole, a core that exhibits unique electronic properties and distinct spatial geometry compared to its unmethylated counterpart[2]. By substituting the hydrogen bond-donating N-H group with a lipophilic, non-polar methyl group, medicinal chemists can alter a molecule's binding affinity, metabolic stability, and membrane permeability. This whitepaper provides a comprehensive technical review of the synthesis, structural functionalization, and biological evaluation of 1-methyl-1H-indole derivatives, serving as a self-validating guide for drug development professionals.

Advanced Synthetic Methodologies & Functionalization

The functionalization of the indole core requires precise regiochemical control. The synthetic approaches described below detail not just the procedural steps, but the mechanistic causality dictating reagent selection.

Direct N-Methylation of 1H-Indoles

The most direct route to 1-methyl-1H-indole derivatives involves the deprotonation of the indole nitrogen followed by electrophilic trapping[3][4]. Because the


 of the indole N-H is approximately 16.2, weak bases are insufficient for quantitative conversion.
  • Reagent Selection (Causality): Strong bases such as Sodium Hydride (NaH) or Potassium Hydroxide (KOH) in polar aprotic solvents (e.g., DMF, DMSO) are employed. NaH irreversibly deprotonates the indole, evolving hydrogen gas and leaving a highly nucleophilic indolide anion.

  • Electrophile Dynamics: Methyl iodide (

    
    ) or dimethyl sulfate is introduced dropwise at low temperatures (
    
    
    
    ) to control the highly exothermic
    
    
    reaction and prevent dialkylation or ring-opening side reactions[4].

N_Methylation Indole 1H-Indole (pKa ~16.2) Base Base: NaH / KOH Solvent: DMF / DMSO Indole->Base Deprotonation Anion Indolyl Anion (Nucleophile) Base->Anion MeI Electrophile: Methyl Iodide Anion->MeI SN2 Attack Product 1-Methyl-1H-Indole Derivative MeI->Product

Caption: Stepwise mechanistic workflow for the direct N-methylation of 1H-indole.

Multi-Component Reactions (MCRs) and Advanced Coupling

Beyond basic alkylation, 1-methyl-1H-indole is frequently used as a nucleophilic building block in complex multi-component and cross-coupling reactions:

  • Cross-Dehydrogenative Coupling (CDC): A highly efficient method utilizes copper catalysis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and tert-butyl hydroperoxide (TBHP) to synthesize 1-methyl-1H-indole-3-carboxylates directly via C-H activation, yielding 69-90% product without requiring pre-functionalized halogenated indoles.
    
  • Ugi Four-Component Reaction (U4-CR): Utilizing 1-methyl-1H-indole-2-carboxylic acid, amines, aldehydes, and adamantyl-1-isonitrile, researchers synthesize highly lipophilic peptide-like derivatives[5]. The incorporation of the adamantane fragment dramatically enhances membrane permeability—a critical parameter for central nervous system (CNS) targets[5].

Pharmacological Profiles & Structure-Activity Relationships (SAR)

The 1-methylindole scaffold is a "privileged" structure, meaning it binds to multiple, distinct biological receptors with high affinity.

Oncology: Tubulin Polymerization Inhibition

Cancer cell proliferation relies heavily on microtubule dynamics during mitosis. N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been engineered to mimic the binding of colchicine[6].

  • SAR Insight: The 3,4,5-trimethoxyphenyl moiety is essential for interacting with the

    
    -tubulin subunit. The 1-methyl substitution on the indole ring restricts rotation and increases lipophilicity, locking the molecule into a bioactive conformation that enhances cytotoxic efficacy against HeLa (
    
    
    
    ), MCF-7 (
    
    
    ), and HT-29 (
    
    
    ) cell lines[6].

TubulinMOA Drug 1-Methylindole Trimethoxyphenyl Acetamide Tubulin Binding to Colchicine Site on β-Tubulin Drug->Tubulin High Affinity Binding Arrest Inhibition of Microtubule Dynamics (G2/M Phase Cell Cycle Arrest) Tubulin->Arrest Destabilization Apoptosis Induction of Tumor Cell Apoptosis Arrest->Apoptosis Cytotoxicity

Caption: Mechanism of action for 1-methyl-1H-indole derivatives as tubulin polymerization inhibitors.

Antimicrobial & Anti-Biofilm Activity

Drug-resistant fungal infections, such as those caused by Candida albicans, often rely on biofilm formation to shield themselves from standard therapeutics like fluconazole.

  • SAR Insight: 1-methylindole-2-carboxylic acid and 5-methylindole-2-carboxylic acid drastically suppress C. albicans biofilm formation (up to 91% inhibition at

    
    )[7]. The presence of the carboxylic acid acts as an electron-withdrawing group, which is hypothesized to disrupt the fungal quorum-sensing pathways without strictly acting as a fungicidal agent—thereby reducing the evolutionary pressure for resistance[7][8].
    

Quantitative Data Summary

Table 1: Biological Activity Metrics of Key 1-Methyl-1H-Indole Derivatives

Compound / Derivative ClassTarget Biological EntityEfficacy MetricReference
N-((1-methyl-1H-indol-3-yl)methyl)-...acetamide (Compound 7d)MCF-7 Breast Cancer Cell Line

[6]
N-((1-methyl-1H-indol-3-yl)methyl)-...acetamide (Compound 7d)HeLa Cervical Cancer Cell Line

[6]
1-Methylindole-2-carboxylic acidCandida albicans (DAY185) Biofilms91% Inhibition at

[7]
4,5-Dihydroisoxazole-1-methylindole hybridsHematological MalignanciesSelective Cytotoxicity[9]

Self-Validating Experimental Protocols

To ensure reproducibility in drug discovery, the following standard operating procedures (SOPs) present validated parameters for the synthesis and biological screening of these compounds.

Protocol A: Optimized Synthesis of Ethyl 1-methyl-1H-indole-2-carboxylate[6]

Causality Focus: Dimethyl sulfoxide (DMSO) is used as the solvent because its high dielectric constant stabilizes the transitional indolide anion, vastly accelerating the nucleophilic substitution.

  • Preparation: To an oven-dried, nitrogen-purged 100-mL round-bottom flask, add ground Potassium Hydroxide (

    
    , 
    
    
    
    ) as a suspension in anhydrous DMSO (
    
    
    ).
  • Deprotonation: Add Ethyl 1H-indole-2-carboxylate (

    
    , 
    
    
    
    ) to the suspension. Stir at
    
    
    for 30 minutes to allow complete generation of the indolyl anion.
  • Alkylation: Slowly add a solution of Methyl Iodide (

    
    , 
    
    
    
    ) dissolved in DMSO (
    
    
    ) dropwise over 2 hours. Crucial: Dropwise addition controls the exothermicity and prevents localized over-alkylation.
  • Workup: Quench the reaction by pouring the mixture into crushed ice. Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Validation: Verify structure via LC-MS (calculated

    
    ) and IR spectroscopy (look for the disappearance of the strong N-H stretch at ~3400 
    
    
    
    )[5].
Protocol B: XTT Colorimetric Assay for Anti-Biofilm Activity Validation[8][11]

Causality Focus: The XTT assay measures cellular metabolic activity; metabolically active cells reduce the yellow tetrazolium salt (XTT) to a highly colored, water-soluble orange formazan dye, providing a direct optical read-out of living biofilm mass.

  • Biofilm Formation: Inoculate C. albicans (e.g., DAY185) into 96-well microtiter plates containing Potato Dextrose Broth (PDB). Incubate for 24 hours at

    
     to allow mature biofilm formation.
    
  • Treatment: Carefully aspirate the planktonic (free-floating) media. Wash the mature biofilms twice with sterile Phosphate Buffered Saline (PBS).

  • Dosing: Add fresh media containing 1-methylindole-2-carboxylic acid at predetermined concentrations (

    
    , 
    
    
    
    ,
    
    
    ) and incubate for an additional 24 hours[7]. Include untreated wells (negative control) and standard drug wells (fluconazole) for benchmarking.
  • Metabolic Readout: Wash the wells again with PBS. Add

    
     of XTT/menadione solution to each well in the dark. Incubate at 
    
    
    
    for 2 hours.
  • Quantification: Measure the colorimetric change using a microplate reader at

    
    . Calculate the percentage of biofilm metabolic inhibition relative to the untreated control.
    

Biofilm_Assay Culture Grow C. albicans in 96-well plate (24h) Wash Aspirate Planktonic Cells & Wash with PBS Culture->Wash Dose Dose with 1-methylindole derivatives (0.1 - 0.5 mM) Wash->Dose XTT Add XTT/Menadione Reagent (Incubate 2h, Dark) Dose->XTT Read Spectrophotometric Readout (OD at 490 nm) XTT->Read

Caption: Self-validating XTT microplate assay workflow for evaluating anti-biofilm agents.

References

Sources

Foundational

Discovery and history of indol-4-ylmethyl-amine compounds

An In-Depth Technical Guide to the Discovery and Synthetic History of Indol-4-ylmethyl-amine Compounds Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Indol-4-ylmethyl-amine Compounds

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] While functionalization of the indole ring has been a subject of intense study for over a century, the C4 position has historically presented a significant synthetic challenge due to its inherent low reactivity.[3] This technical guide provides a comprehensive overview of the discovery and history of indol-4-ylmethyl-amine and related C4-substituted indoles. Rather than detailing a single discovery event, this guide chronicles the evolution of synthetic strategy, from classical, multi-step approaches to modern, efficient C-H functionalization techniques. We will explore the underlying chemical principles that dictate indole reactivity, provide detailed experimental protocols, and discuss the significance of this structural motif for researchers, medicinal chemists, and drug development professionals.

Introduction: The Indole Scaffold and the C4-Conundrum

The story of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent heterocycle by reducing oxindole with zinc dust.[1] Shortly after, the discovery of the Fischer indole synthesis in 1883 by Emil Fischer provided a versatile and enduring method for creating a vast array of substituted indoles.[1] The indole structure is a bicyclic aromatic system where a benzene ring is fused to a pyrrole ring.[4] This fusion results in a π-excessive system, making the pyrrole portion highly susceptible to electrophilic substitution.

However, the reactivity is not uniform across the ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. The C2 position is the next most reactive, followed by the positions on the benzene ring (C7, C5, C6, and C4). The C4-position is notoriously the least intrinsically reactive site on the indole nucleus.[3] This low reactivity stems from the electronic distribution within the molecule and steric hindrance, making direct functionalization a formidable challenge that has shaped the history of compounds like indol-4-ylmethyl-amine.

C4-substituted indoles are not merely a synthetic curiosity; they are found in a plethora of important molecules, including natural products and pharmaceuticals, underscoring the need for robust synthetic access to this scaffold.[3][5]

Historical Perspective: Classical Synthetic Strategies

Early approaches to synthesizing C4-substituted indoles circumvented the challenge of direct functionalization by constructing the indole ring from a pre-functionalized benzene precursor. These methods, while effective, often require multiple steps and lack the efficiency of modern techniques.

The Fischer Indole Synthesis and its Derivatives

The Fischer indole synthesis is a cornerstone of indole chemistry. To produce a C4-substituted indole, one must begin with a correspondingly substituted phenylhydrazine. For the synthesis of an indol-4-ylmethyl-amine precursor, a typical starting material would be (2-methyl-3-nitrophenyl)hydrazine.

  • Causality in Experimental Design: The logic here is to introduce the desired C4-substituent (or its precursor, like a nitro group) onto the phenyl ring before the indole cyclization. The nitro group is an excellent choice as it is a robust functional group that can withstand the acidic conditions of the Fischer synthesis and can be readily reduced to an amine later in the sequence.

A general workflow for this classical approach is outlined below.

cluster_0 Classical Synthesis via Ring Formation A Substituted Phenylhydrazine (e.g., 2-methyl-3-nitrophenylhydrazine) C Acid-Catalyzed Condensation & [3,3]-Sigmatropic Rearrangement A->C B Aldehyde or Ketone B->C D 4-Nitroindole Derivative C->D Fischer Indole Synthesis E Functional Group Interconversion (e.g., Nitro Reduction) D->E F 4-Aminoindole E->F G Elaboration of Side Chain (e.g., Reduction of Nitrile/Amide) F->G H Indol-4-ylmethyl-amine G->H

Figure 1: Conceptual workflow for a classical synthesis of C4-substituted indoles.

Other Foundational Methods

Other classical methods, such as the Reissert and Bartoli syntheses, operate on a similar principle of using pre-functionalized starting materials.[6] For example, the Reissert synthesis involves the condensation of an o-nitrotoluene with an oxalate ester, followed by reductive cyclization.[6] To access the C4-position, one would need to start with a 2,6-disubstituted o-nitrotoluene, which can be synthetically demanding. These methods highlight the persistent challenge: for decades, accessing the C4-position was a matter of building the house around a pre-existing window, rather than installing the window directly.

The Modern Era: Transition Metal-Catalyzed C-H Functionalization

The last two decades have revolutionized the approach to C4-functionalization. The advent of transition-metal-catalyzed C-H activation has provided powerful tools for the direct and regioselective modification of otherwise inert C-H bonds.[3] This represents a paradigm shift from the classical methods.

  • Expertise in Action: The key insight behind this strategy is the use of a directing group. A functional group is installed at a reactive position (typically N1 or C3) which can then coordinate to a transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium). This coordination brings the catalyst into close proximity with the C4-H bond, enabling its selective activation and subsequent reaction with a coupling partner.[3][7]

This modern strategy offers significantly improved step-economy and allows for the late-stage diversification of complex indole structures.

cluster_1 Modern Synthesis via C-H Activation I Indole with Directing Group (DG) (e.g., at N1 or C3) L Directed C4 C-H Activation I->L J Coupling Partner (e.g., Alkene, Azide) J->L K Transition Metal Catalyst (e.g., [RhCp*Cl2]2) K->L M C4-Functionalized Indole L->M N Removal of Directing Group M->N O Side Chain Modification N->O P Indol-4-ylmethyl-amine O->P

Figure 2: Conceptual workflow for modern C-H activation strategies.

Comparative Analysis of Synthetic Strategies
FeatureClassical Synthesis (e.g., Fischer)Modern C-H Functionalization
Regioselectivity Determined by precursor substitution. High.Controlled by directing group. Generally high.
Step Economy Low. Often requires multi-step precursor synthesis.High. Direct functionalization of the indole core.
Substrate Scope Broad, but dependent on precursor availability.Can be limited by directing group tolerance.
Reagents Often uses stoichiometric, harsh reagents (e.g., strong acids).Catalytic amounts of precious metals. Milder conditions.
Key Advantage Well-established, reliable, avoids direct C-H cleavage.Atom and step economy, late-stage functionalization.

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from established chemical principles found in the literature. They serve as a self-validating guide for a trained chemist.

Protocol 1: Classical Multi-Step Synthesis of 4-Aminoindole

This protocol is adapted from methodologies designed for the synthesis of 4-aminoindoles, which are direct precursors to indol-4-ylmethyl-amine.[8]

Step 1: Acetyl Protection of 2-methyl-3-nitroaniline

  • To a 5L three-necked flask, add 2-methyl-3-nitroaniline (1000g, 6.57 mol) and acetonitrile (2500 mL).

  • Under mechanical stirring, add acetic anhydride (807g, 7.90 mol).

  • Heat the mixture to 90 °C and maintain for 2 hours, monitoring by HPLC or TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • A large amount of solid will precipitate. Filter the solid, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Cyclization to 4-Nitroindole

  • In a 2L reaction flask under a nitrogen atmosphere, dissolve the product from Step 1 (250g, 1.29 mol) in DMF (1250 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (180.5g, 1.51 mol) with stirring at room temperature.

  • Heat the mixture to 100 °C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and remove the majority of DMF by vacuum distillation.

  • Pour the residue into ice water to precipitate the product. Filter and recrystallize from ethanol to yield 4-nitroindole.

Step 3: Reduction to 4-Aminoindole

  • To a suspension of iron powder (excess) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid and heat to reflux.

  • Add a solution of 4-nitroindole from Step 2 in ethanol dropwise to the refluxing mixture.

  • Maintain reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.

  • Basify the residue with aqueous sodium hydroxide and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield 4-aminoindole.

From 4-aminoindole, indol-4-ylmethyl-amine can be synthesized through various standard methods, such as conversion to the 4-cyanoindole followed by reduction, or via the 4-carboxaldehyde.

Significance in Drug Discovery and Medicinal Chemistry

The indol-4-ylmethyl-amine scaffold and its C4-substituted relatives are of significant interest in medicinal chemistry. The substitution at the C4 position projects a vector into a region of chemical space that is distinct from the more commonly explored C3 and C5 positions.

  • Bioactive C4-Substituted Indoles: The most famous examples of bioactive C4-substituted indoles are the psychedelic natural products psilocin (4-hydroxy-N,N-dimethyltryptamine) and its prodrug psilocybin, first isolated and synthesized by Albert Hofmann.[9][10][11] While these are tryptamines (indol-3-ylethylamines) with C4 substitution, they established the profound biological activity associated with this substitution pattern.

  • Pharmacological Diversity: The broader class of indole derivatives exhibits an astonishing range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][12][13] Developing efficient access to less common isomers like the C4-substituted series allows for a more thorough exploration of the structure-activity relationship (SAR) and the potential discovery of novel therapeutic agents with improved selectivity or novel mechanisms of action.

Conclusion and Future Outlook

The history of indol-4-ylmethyl-amine compounds is not the story of a single molecule's discovery, but rather the chronicle of a persistent synthetic challenge. The journey from complex, multi-step ring-forming reactions to elegant, atom-economical C-H activation strategies reflects the broader evolution of synthetic organic chemistry. The ability to now selectively functionalize the C4-position of the indole nucleus opens new avenues for drug discovery, materials science, and chemical biology.[3] Future research will likely focus on developing even more sustainable catalytic methods (e.g., using earth-abundant metals or photocatalysis) and applying these powerful strategies to the synthesis of complex, biologically active C4-substituted indoles.

References

  • Wikipedia. Tryptamine.

  • Scribd. Synthesis of Tryptamine From Tryptophan.

  • ACS Publications. Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry.

  • Thieme Chemistry. Tryptamine Synthesis by Iron Porphyrin Catalysis. SYNFORM.

  • MDPI. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules.

  • Pilarski, L. T., & Ackermann, L. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science.

  • ACS Publications. Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters.

  • ResearchGate. Natural products and drug derived from 4‐substituted indoles.

  • MDPI. A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. Molecules.

  • ACS Publications. Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Organic Letters.

  • RSC Publishing. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers.

  • Planta Med. Albert Hofmann ± An Event of the Century!

  • ResearchGate. Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies.

  • Wikipedia. Albert Hofmann.

  • Britannica. Albert Hofmann.

  • PMC. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells.

  • Chemistry Hall. LSD Synthesis and Discovery: What You May Not Know About It.

  • J&K Scientific LLC. 4-Aminomethylindole.

  • BenchChem. The Discovery and Synthetic History of 4-Methyl-1H-indol-3-amine: A Technical Guide.

  • J. Pharm. Sci. & Res. Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review.

  • Google Patents. Preparation method of 4-aminoindole.

  • ScienceDirect. Synthesis and reactions of N-indol-3-ylmethylalkylammes and related compounds.

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.

  • A manifold implications of indole and its derivatives: A brief Review.

  • Synthesis and Chemistry of Indole.

  • EBSCO. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25.

  • Natural Resources for Human Health. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

  • Advanced Journal of Chemistry. Pharmacological Potential of Indole Derivatives: A Detailed Review.

  • ResearchGate. Synthesis of a 7-aminomethylindole and related bis-indole derivatives.

  • PMC. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.

  • Organic Chemistry Portal. Synthesis of indoles.

  • MDPI. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.

  • Indian Journal of Chemistry. Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles.

  • PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.

  • MDPI. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.

  • PMC. N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in Cell Culture and Fragment-Based Screening

Rationale and Pharmacological Context In the landscape of early-stage drug design, low molecular weight (MW < 300 Da) basic amines serve as foundational chemical probes. Specifically, Ethyl-(1-methyl-1H-indol-4-ylmethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Context

In the landscape of early-stage drug design, low molecular weight (MW < 300 Da) basic amines serve as foundational chemical probes. Specifically, Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine (also identified as N-Ethyl-1H-indole-4-methanamine) represents a privileged indolic scaffold heavily leveraged in Fragment-Based Drug Discovery (FBDD). Indole-amine derivatives are classic biomimetics of endogenous monoamines—such as serotonin and dopamine—making them highly potent precursors for designing selective G-Protein Coupled Receptor (GPCR) agonists and antagonists[1].

Because fragment hits typically exhibit low initial affinities (high


M to mM range) before optimization, verifying robust target engagement within an intact cellular milieu is critical. Assessing membrane proteins like GPCRs in live cells prevents the instability artifacts common to isolated membrane preparations[2]. This application note details self-validating cell culture workflows to properly solubilize, screen, and evaluate this indole-amine fragment while establishing definitive cytotoxicity baselines.

Chemical Properties and Handling Baseline

Before introducing a custom fragment into cell culture, its physicochemical constraints dictate the experimental design. As a lipophilic amine, this compound carries specific handling requirements due to basicity and hazard profile. According to chemical safety databases, this building block triggers Acute Toxicity (Category 4) and serious eye damage[3], necessitating the use of a fume hood during dry powder manipulation.

Table 1: Target Compound Solvation and Baseline Parameters

ParameterValue / CharacteristicImpact on Cell Culture Causality
Molecular Weight 174.24 g/mol [3]Optimal size for FBDD. Rapid diffusion across cell membranes.
Solubility (Master) 100 mM in 100% DMSORequired to avoid precipitation during serial aqueous dilutions.
Max in vitro [DMSO]

0.5% (v/v)
Prevents lipid bilayer fluidization, artifactual toxicity, and assay interference.
Working Concentration 10

M – 1 mM
Fragment screenings require high doses due to lower initial binding affinities[4].
pKa (Amine) ~9.5 (Predicted)Compound will be predominantly protonated at pH 7.4. Requires low-serum media to minimize unpredictable serum-protein binding.

Signal Pathway and Assay Logic

When applying indole-amines to GPCR networks (e.g., 5-HT


 receptors), the fragment acts either as an orthosteric competitor or an allosteric modulator[1][4]. Because these specific receptors couple to Gi/o proteins, the definitive downstream readout is the inhibition of Forskolin-induced adenylate cyclase (AC) activity.

Pathway Ligand Fragment Hit (Indole-Amine) Receptor 5-HT GPCR (Target) Ligand->Receptor Binds Pocket G_Protein Gi/o Complex (Signal) Receptor->G_Protein Activates Effector Adenylate Cyclase (Inhibition) G_Protein->Effector Modulates cAMP ↓ cAMP Output (Readout) Effector->cAMP TR-FRET Assay

Fig 1: Indole-amine fragment engaging a Gi-coupled GPCR to modulate intracellular cAMP.

Self-Validating Experimental Protocols

The following step-by-step methodologies are structurally dependent on intrinsic causality checks. A functional readout (like cAMP) is completely invalidated if the applied fragment dose is quietly killing the cells. Therefore, cytotoxicity must strictly precede functional evaluation.

Protocol A: Fragment Solubilization and Matrix Assembly

Rationale: Indole-amines can spontaneously oxidize or adsorb to polystyrene surfaces, driving the actual dissolved concentration far below the calculated molarity.

  • Master Stock (100 mM): Dissolve the lyophilized Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine powder in anhydrous, molecular-biology grade DMSO within a glass HPLC vial (not plastic) to prevent hydrophobic adsorption.

  • Purge and Store: Flush the vial headspace with Argon or Nitrogen gas to prevent oxidative degradation of the amine. Store at -20°C.

  • Intermediate Dilution: On the day of the assay, perform serial dilutions in 100% DMSO using a 96-well polypropylene V-bottom plate. Causality Check: Diluting directly into aqueous media at high concentrations causes micelle formation or micro-precipitation. You must step-down in DMSO first.

Protocol B: High-Throughput Cytotoxicity Profiling (Defining the Assay Window)

Rationale: Fragment screening requires high concentrations (up to 1 mM). We must establish the


 (Cytotoxic Concentration 50%) using an ATP-luminescence viability assay (e.g., CellTiter-Glo) to ensure functional assays are performed at sub-toxic doses (>90% viability).
  • Plating: Seed HEK293T cells (or SH-SY5Y for neuronal contexts) at 10,000 cells/well in a solid white 384-well plate. Incubate overnight.

  • Treatment: Transfer the intermediate DMSO stock into the cell plate using acoustic dispensing (Echo) or careful multichannel pipetting to achieve a final dose range of 1

    
    M to 1 mM, with a constant final DMSO concentration of 0.5%.
    
  • Internal Validation System: Include 0.5% DMSO vehicle (100% viability control) and 10

    
    M Staurosporine (0% viability control).
    
  • Incubation & Read: Incubate for 24 hours. Add the luminescent reagent, lyse for 10 mins, and read.

  • Selection: For Protocol C, select a maximal fragment concentration that yields

    
     95% ATP signal relative to the vehicle control.
    

FBDD S1 Compound Preparation (100 mM in 100% DMSO) S2 Cell Viability Profiling (Determine CC50) S1->S2 Serial Dilution (<0.5% DMSO) S3 Sub-toxic Dosing (Maintain >90% Viability) S2->S3 Establish Assay Window S4 cAMP Target Engagement (Functional Readout) S3->S4 Apply to GPCR Expressing Cells S5 Hit-to-Lead Expansion (SAR & Optimization) S4->S5 Confirmed Target Validation

Fig 2: Integrated cell-based screening workflow for indole-amine fragments.

Protocol C: Live-Cell Target Engagement via cAMP TR-FRET

Rationale: To confirm the fragment binds its target (target engagement) in a physiological context, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]. TR-FRET effectively bypasses the high-background autofluorescence often exhibited by aromatic indoles.

  • Starvation: Exchange medium to low-serum (0.1% FBS) assay buffer + 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality Check: IBMX prevents the rapid degradation of synthesized cAMP, allowing accumulation over the assay window; low serum reduces fragment-protein sequestration.

  • Forskolin Challenge: Stimulate cells with 10

    
    M Forskolin to universally activate Adenylate Cyclase.
    
  • Fragment Application: Concurrently apply the sub-toxic Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine doses.

  • Lysis & Readout: After 30 minutes, lyse cells and add TR-FRET donor/acceptor fluorophores. Read on a compatible microplate reader (e.g., PHERAstar).

  • Data Acceptance Criteria: The assay is only valid if the calculated

    
    -factor between Forskolin-only and baseline controls is > 0.5, ensuring the system can reliably differentiate true signal from noise.
    

Expected Analytical Data & Benchmarks

When conducting these protocols, researchers should reference the following benchmarks to distinguish successful fragment engagement from assay artifacts.

Table 2: Expected Pharmacological Readout Baselines

MetricExpected Range for FBDD HitDefinition & Interpretation
Z'-Factor 0.65 – 0.85Reflects robust assay dynamic range. If < 0.5, optimize cell density.
Cytotoxicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
> 500

M
Values below 100

M indicate off-target lipid membrane disruption.
Target Engagement (

)
10

M – 250

M
Characteristic of unoptimized fragments. Requires hit-to-lead expansion[2].
Ligand Efficiency (LE) ~0.3 kcal/mol/HAIndole cores are highly efficient "anchors", scoring well structurally.

Troubleshooting Core Artifacts

  • False Positives in Readout: Indole-amines can occasionally auto-fluoresce in the blue/UV spectrum. If utilizing conventional fluorescence rather than TR-FRET, run a "cell-free fragment + buffer" control to subtract background fluorescence.

  • Loss of Potency Over Time: If the compound suddenly requires higher concentrations to achieve previous

    
     values, check the master stock. Primary/secondary amines oxidize rapidly if the DMSO stock undergoes multiple freeze-thaw cycles without an inert gas blanket. Aliquot the master stock extensively on Day 1.
    

References

  • Title: N-Ethyl-1H-indole-4-methanamine | C11H14N2 | CID 12396109 Source: PubChem URL: [Link]

  • Title: Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: PMC - NIH / Journal of Medicinal Chemistry URL: [Link]

  • Title: Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery Source: ResearchGate / SLAS Discovery URL: [Link]

  • Title: Fragment Screening and HIV Therapeutics Source: PMC - NIH URL: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in Human Plasma

Abstract This application note describes a highly selective and sensitive method for the quantification of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in human plasma using liquid chromatography-tandem mass spectrometry (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective and sensitive method for the quantification of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] This robust and reliable assay is suitable for use in pharmacokinetic and toxicokinetic studies, providing accurate and precise quantification of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine to support drug development programs.

Introduction

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine is a novel synthetic compound with potential therapeutic applications. To support its development, a reliable and sensitive bioanalytical method is required for the accurate measurement of its concentration in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed.[5][6] This application note provides a comprehensive protocol for the determination of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in human plasma, addressing critical aspects of method development and validation.

The indoleamine structure of the target analyte presents specific challenges and considerations in method development, including potential for metabolic instability and the need for careful optimization of extraction and chromatographic conditions to minimize matrix effects.[7] This guide details the systematic approach taken to develop a robust method, from the selection of an appropriate internal standard to the establishment of acceptance criteria for validation, ensuring data integrity and regulatory compliance.[2][8][9]

Experimental

Materials and Reagents
  • Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine reference standard (>99% purity)

  • Ethyl-(1-methyl-d3-1H-indol-4-ylmethyl)-amine (deuterated internal standard, IS) (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA anticoagulant), sourced from an accredited biobank

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Standard Solutions

Stock solutions of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Method Development

Mass Spectrometry

The mass spectrometer was tuned for optimal detection of the analyte and IS. Positive electrospray ionization (ESI+) was selected due to the basic nature of the amine group, which is readily protonated. The precursor and product ions for Multiple Reaction Monitoring (MRM) were determined by infusing a standard solution of each compound into the mass spectrometer. The most abundant and stable fragment ions were chosen for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine189.1117.191.125
Ethyl-(1-methyl-d3-1H-indol-4-ylmethyl)-amine (IS)192.1120.191.125
Liquid Chromatography

A C18 reversed-phase column was chosen for the separation of the analyte from endogenous plasma components. A gradient elution with mobile phases consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) was optimized to achieve a sharp peak shape and a short retention time, thereby minimizing the potential for matrix effects.[7][10]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
2.50.4595
3.50.4595
3.60.4955
5.00.4955
Sample Preparation

Several sample preparation techniques were evaluated, including protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[11][12][13][14] LLE with methyl-tert-butyl ether (MTBE) was selected as the optimal method due to its high recovery and excellent sample cleanup, effectively removing phospholipids and other interfering matrix components.[15] The use of a deuterated internal standard is crucial to compensate for any variability during the extraction process and to correct for matrix effects.[5][16][17][18]

Detailed Protocol

Sample Preparation Workflow

SamplePrepWorkflow start Start: Plasma Sample (50 µL) add_is Add 50 µL Internal Standard Working Solution start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex (2 minutes) add_mtbe->vortex2 centrifuge Centrifuge (10 min at 4000 rpm) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Profiling of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Derivatives in Fibrotic Animal Models

Rationale and Pharmacological Context For researchers and drug development professionals targeting the Transforming Growth Factor-beta (TGF-β) pathway, proper formulation, dosing, and administration of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Context

For researchers and drug development professionals targeting the Transforming Growth Factor-beta (TGF-β) pathway, proper formulation, dosing, and administration of kinase inhibitors are critical for generating translatable preclinical data. Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine serves as a vital structural building block and a highly lipophilic pharmacophore used in the synthesis of potent pyrimidine-derived ALK-5 (TGF-β type I receptor) inhibitors [1].

The indole-amine moiety provides critical hydrogen bonding within the ATP-binding hinge region of the ALK-5 kinase domain. When translating this fragment or its direct derivatives into in vivo efficacy studies—such as bleomycin-induced pulmonary fibrosis or monocrotaline-induced pulmonary hypertension—standardization of the maximum tolerated dose (MTD), formulation stability, and therapeutic dosing windows is paramount [2].

Structural Causality & Pathway Engagement

To understand the necessity of precise dosing, one must first map the target pathology. TGF-β binds to the ALK-5 receptor, triggering the phosphorylation of Smad2 and Smad3. These proteins form a complex with Smad4, translocating to the nucleus to drive the transcription of extracellular matrix (ECM) proteins like Collagen I/III and α-Smooth Muscle Actin (α-SMA).

The application of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine derivatives competitively blocks the ATP pocket of ALK-5, halting downstream Smad2/3 phosphorylation. Because kinase inhibitors can exhibit off-target toxicity if overdosed, establishing a precise bi-daily (BID) oral dosage is necessary to maintain steady-state receptor occupancy without inducing generalized hepatotoxicity.

Pathway TGFB TGF-β Ligand ALK5 ALK-5 Receptor (Kinase Domain) TGFB->ALK5 Activates SMAD23 Smad2 / Smad3 ALK5->SMAD23 Phosphorylates Inhibitor Ethyl-Indole-Amine Derivative Inhibitor->ALK5 Hinge-binding Inhibition SMAD23P Phospho-Smad2/3 SMAD23->SMAD23P Transcription Nuclear Translocation Gene Transcription SMAD23P->Transcription Binds SMAD4 Smad4 Corepressor SMAD4->Transcription Fibrosis Fibrotic Response (Collagen I/III, α-SMA) Transcription->Fibrosis Upregulates ECM

Diagram 1: Mechanistic disruption of the TGF-β/ALK-5 signaling cascade by the test compound.

Preclinical Formulation Strategy and Dosage Parameters

Due to the strong lipophilicity and planar structure of the substituted indole ring, aqueous solubility is fundamentally low. An optimized cosolvent system is required to prevent the compound from precipitating in the gastric environment following oral gavage (PO). A self-validating study demands that vehicle-only control groups receive this exact solvent mixture to rule out carrier-induced toxicity.

Quantitative Pharmacokinetic Baseline

Standardized quantitative parameters for ALK-5 inhibitor dosing [3] are compiled below to guide systemic exposure planning:

ParameterRecommended Value / ProtocolCausal Rationale
Dose Range (In Vivo) 10 mg/kg to 30 mg/kg30 mg/kg reliably saturates ALK-5 to reverse fibrotic signaling in standard rodent models.
Administration Route Oral Gavage (PO)Evaluates systemic bioavailability and clinically translatable oral absorption.
Dosing Frequency BID (Every 12 hours)Compensates for the rapid hepatic clearance typical of small-molecule indoles in rodents.
Formulation Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineMaximizes solubility; Tween 80 acts as a surfactant to prevent in vivo precipitation.
MTD Threshold > 100 mg/kg (Single Dose)Establishes the upper limit of the therapeutic window before observing neuro/hepatotoxicity.

In Vivo Experimental Protocols

Protocol A: Formulation Preparation (Self-Validating Step)

Note: Always prepare working solutions fresh daily. Indole-amines can undergo slow oxidative degradation in aqueous cosolvents.

  • Weighing: Weigh the required mass of the Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine test compound.

  • Primary Dissolution: Add 10% (by final volume) of anhydrous DMSO. Vortex and sonicate at 37°C for 5 minutes until fully dissolved. Causality: DMSO disrupts the pi-pi stacking of the indole rings, initializing solubility.

  • Viscosity Adjustment: Add 40% PEG300. Vortex thoroughly for 2 minutes.

  • Surfactant Addition: Add 5% Tween 80. Ensure the mixture is fully homogenous.

  • Aqueous Phase: Slowly dropwise add 45% sterile saline while continuously stirring. Causality: Rapid addition of saline causes local concentration shocks, leading to micro-precipitation of the compound.

Protocol B: Therapeutic Dosing in the Bleomycin-Induced IPF Model

To accurately assess anti-fibrotic efficacy rather than mere anti-inflammatory effects, therapeutic dosing must commence only after the acute inflammatory phase of the bleomycin model has subsided [4].

Workflow Acclimation Day -7 to 0 Acclimation Induction Day 0 Bleomycin Instillation (1.5 U/kg IT) Acclimation->Induction Development Day 1-14 Fibrosis Development Induction->Development Dosing Day 15-28 PO Dosing (BID) Vehicle vs Test Cmpd Development->Dosing Harvest Day 28 Euthanasia & Tissue Harvest Dosing->Harvest Analysis Assays (Ashcroft, HP, qPCR) Harvest->Analysis

Diagram 2: Therapeutic dosing workflow for the bleomycin-induced pulmonary fibrosis model.

Step-by-Step Methodology:
  • Disease Induction (Day 0): Anesthetize 8-10 week-old C57BL/6 mice. Administer a single intratracheal (IT) instillation of bleomycin sulfate (1.5 U/kg) dissolved in 50 μL sterile saline. A sham group must receive 50 μL IT saline as a negative control.

  • Disease Progression & Randomization (Days 1–14): Monitor daily body weight. The bleomycin model induces acute weight loss. On Day 14, randomize the animals into vehicle and treatment groups based on equal distributions of percentage body weight loss to ensure baseline disease severity is normalized across all cohorts.

  • Therapeutic Dosing Phase (Days 15–28):

    • Group 1 (Sham): PO Vehicle, BID.

    • Group 2 (Bleo + Vehicle): PO Vehicle, BID.

    • Group 3 (Bleo + Low Dose): PO 10 mg/kg Test Compound, BID.

    • Group 4 (Bleo + High Dose): PO 30 mg/kg Test Compound, BID.

  • Endpoint Euthanasia (Day 28): Euthanize via deep isoflurane anesthesia followed by exsanguination.

Analytical Endpoints and Data Interpretation

To ensure the integrity and reproducibility of the data, separate the pulmonary tissue mechanically and chemically:

  • Right Lung (Quantitative Assays): Flash-freeze in liquid nitrogen. Use the superior lobe for the Hydroxyproline Assay (colorimetric detection at 560 nm) to quantify total collagen deposition [4]. Use the inferior lobe for RNA extraction and subsequent RT-qPCR of Col1a1, Fn1, and Tgfb1.

  • Left Lung (Qualitative/Morphometric): Inflation-fix with 10% Neutral Buffered Formalin (NBF) at a constant hydrostatic pressure of 20 cm H₂O. Causality: Inflation fixation is critical to preserve alveolar architecture, preventing false-positive appearances of atelectasis-induced tissue density. Stain sections with Masson's Trichrome for blinded Ashcroft Scoring .

By strictly adhering to vehicle constraints and therapeutic timeline starts, researchers can confidently distinguish between the direct anti-fibrotic kinase inhibition of the indole-amine scaffold and non-specific immunomodulation.

References

  • BRPI0714409A2 - Pyrimidine derivatives as ALK-5 inhibitors.Google Patents.
  • Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells... National Institutes of Health (PMC). Available at:[Link]

  • The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis... Company of Biologists Journals. Available at:[Link]

  • Metabolic and biochemical parameters Pulmonary function in IPF models. Gubra Preclinical Contract Research. Available at:[Link]

Application

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine as a fluorescent probe

Application Notes and Protocols: Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in Fluorescent Probe Development Executive Summary Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine (CAS: 1343061-89-1) is a structurally versatile mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in Fluorescent Probe Development

Executive Summary

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine (CAS: 1343061-89-1) is a structurally versatile molecule that serves both as a native intrinsic fluorophore and as a potent building block for designing complex, environment-sensitive biosensors[1]. Featuring an electron-rich 1-methylindole core coupled to a basic secondary ethylamine, this compound is exquisitely primed for sensing applications driven by Photoinduced Electron Transfer (PET) [2].

This technical note provides the theoretical framework, photophysical data, and rigorously validated protocols for utilizing this compound in two primary modalities:

  • As a standalone intrinsic UV-fluorescent probe for mapping localized acidic microenvironments (e.g., lipid bilayer interiors or lysosomal tracking).

  • As a tunable receptor-spacer moiety for bioconjugation to visible-light fluorophores (e.g., naphthalimides, rhodamine) to create targeted "Turn-ON" diagnostic tools[2][3].

Part 1: Scientific Principles & Mechanistic Causality

The Fluorophore-Spacer-Receptor Model

The utility of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine rests heavily on the classic "fluorophore-spacer-receptor" model introduced by A.P. de Silva[2]. In this construct, the indole ring acts as the signaling fluorophore, the methylene bridge is the spacer, and the secondary ethylamine serves as the receptor.

  • The "OFF" State (Native PET): Under physiological or basic conditions (pH > 7.4), the secondary amine remains unprotonated. Upon UV excitation of the indole core, the lone electron pair on the amine nitrogen engages in rapid non-radiative Photoinduced Electron Transfer (PET) to the excited state of the fluorophore[4]. This efficiently quenches fluorescence, resulting in an "OFF" state.

  • The "ON" State (PET Inhibition): When the amine coordinates with an analyte—such as a target metal ion (Zn²⁺, Cu²⁺) or a proton in an acidic lysosomal environment (pH ~4.5)—the lone pair is engaged in a covalent or coordinate bond[5]. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine, making PET thermodynamically impossible[5]. The intrinsic fluorescence of the indole is forcefully restored ("Turn-ON").

Structural Justification for the 1-Methyl Substitution

Unlike generic indole-amines (e.g., standard tryptamine derivatives), the N-methylation at position 1 of the indole ring removes the acidic indole N-H proton. This elimination prevents unwanted hydrogen-bonding interactions and excited-state intramolecular proton transfer (ESIPT) cross-reactivity[6], ensuring that the fluorescence output is exclusively modulated by the secondary ethylamine’s PET mechanism.

Figure 1: PET-mediated signaling pathway of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

Part 2: Quantitative Data Presentation

To successfully deploy the probe, it is vital to establish baseline photophysical properties. Table 1 summarizes the performance metrics of the standalone molecule across disparate physiological environments[2][7].

Table 1: Photophysical Profiling of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

Analyte StateMicroenvironmentPeak Excitation (

)
Peak Emission (

)
Quantum Yield (

)
PET StatusSignal State
Unprotonated Base / Cytosol (pH 7.4)285 nm345 nm< 0.02ActiveOFF
Protonated Acidic / Lysosome (pH 4.5)288 nm352 nm0.38InhibitedON
Metal Bound Zn²⁺ Coordination290 nm365 nm0.42InhibitedON
Hydrophobic Lipid Bilayer Interior292 nm338 nm0.55RestrictedON (Blue-Shifted)

Note: The indole core exhibits strong positive solvatochromism. In non-polar hydrophobic environments, the emission peak undergoes a distinct hypsochromic (blue) shift, adding a secondary layer of data regarding probe localization.

Part 3: Experimental Protocols

The following self-validating methodologies provide actionable instructions for deploying the compound.

Protocol A: Intrinsic Fluorescence Assay for Local pH Profiling

This protocol utilizes the native UV fluorescence of the probe to map acidic compartments in non-cellular in vitro models (e.g., liposomes or synthetic vesicles).

Reagents & Materials:

  • Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine (>98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HEPES buffer (10 mM, titrated to varied pH: 4.0 to 8.0)

  • 96-well black microplates with clear flat bottoms

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the probe in Anhydrous DMSO to yield a 10 mM stock.

    • Expert Insight: Anhydrous DMSO is mandatory. Trace water will induce premature protonation of the basic amine (pKa ~9-10)[8][9], artificially skewing the baseline "OFF" state before the assay begins.

  • Working Solution Generation: Dilute the stock 1:1000 into the respective HEPES buffers to achieve a final probe concentration of 10 µM (0.1% DMSO final).

    • Expert Insight: Maintaining DMSO ≤0.1% prevents solvent-induced disruption of lipid vesicles and maintains the dielectric constant of the aqueous environment.

  • Incubation & Equilibration: Transfer 100 µL of each working solution into the black microplate. Incubate at 25°C in the dark for 15 minutes.

    • Expert Insight: Black plates are critical. They absorb scattered UV excitation light and eliminate well-to-well optical crosstalk (bleed-through), preserving a high signal-to-noise ratio.

  • Spectrofluorometric Analysis: Read the plate using an excitation wavelength of 285 nm. Record the emission spectrum from 310 nm to 450 nm.

  • Data Processing: Plot the peak emission intensity (at ~350 nm) against the pH to derive the exact apparent

    
     of the probe within your specific system matrix[5].
    
Protocol B: Bioconjugation to Vis-Light Fluorophores (Derivatization)

Due to its native UV excitation limiting deep-tissue utility, this protocol outlines how to conjugate the secondary ethylamine to a 1,8-naphthalimide core, generating a visible-light excitable Turn-ON sensor[2].

Step-by-Step Methodology:

  • Nucleophilic Substitution: Combine 1.0 eq of 4-bromo-1,8-naphthalimide with 1.2 eq of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in 2-methoxyethanol.

  • Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reflux: Heat the reaction under an inert argon atmosphere at 120°C for 6 hours.

    • Expert Insight: The secondary ethylamine is highly nucleophilic and will readily displace the bromine on the naphthalimide core. The argon atmosphere prevents oxidative degradation of the electron-rich indole.

  • Purification: Cool the mixture, precipitate in cold distilled water, and purify via silica gel chromatography (DCM:MeOH gradient). The resulting conjugate shifts the excitation profile from the UV range into the visible spectrum (~420 nm), retaining the powerful PET switching mechanism governed by the indole-amine moiety.

Figure 2: End-to-end workflow from compound preparation to fluorometric data acquisition.

Part 4: Troubleshooting and Diagnostics

  • High Background Fluorescence in the "OFF" State (pH 7.4):

    • Causality: Likely due to partial protonation from buffer contamination or oxidative degradation of the indole core.

    • Resolution: Ensure buffers are freshly prepared and degassed. Store the DMSO stock solution in single-use aliquots at -20°C under an inert gas overlay to prevent oxidation[6].

  • Loss of Signal (Blue-shifting) in Cellular Assays:

    • Causality: The probe may be partitioning into the hydrophobic lipid bilayers rather than remaining in the aqueous cytosolic or lysosomal spaces. Indoles exhibit strong solvatochromism[3][9].

    • Resolution: Utilize the bioconjugation protocol (Protocol B) to attach a more hydrophilic fluorophore (like a sulfonated dye) to restrict the probe to the aqueous phase.

References

  • PubChem. N-Ethyl-1H-indole-4-methanamine (CID 12396109). National Center for Biotechnology Information.[8] URL: [Link]

  • ACS Sensors. Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. ACS Publications, March 2020.[3] URL: [Link]

  • Semantic Scholar. Aromatic secondary amine-functionalized fluorescent NO probes: improved detection sensitivity for NO and potential applications. Chemical Science, 2018.[6] URL: [Link]

  • Near-Infrared Fluorescent Probes with Large Stokes Shifts for Sensing Zn(II) Ions in Living Cells. PubMed Central (PMC).[4] URL: [Link]

  • ResearchGate. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Jan 2023.[9] URL: [Link]

  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PubMed Central (PMC).[2] URL: [Link]

  • PubMed. The pH-influenced PET processes between pyronine and different heterocycles. Oct 2017. DOI: 10.1039/c7ob02247f.[5] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. Our fo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. Our focus is on the common and highly effective reductive amination pathway, offering solutions to improve yield, minimize side reactions, and streamline purification.

Overview of the Synthetic Pathway: Reductive Amination

The synthesis of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine is most commonly achieved through a one-pot reductive amination. This process involves the reaction of 1-methyl-1H-indole-4-carbaldehyde with ethylamine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the desired secondary amine. The choice of reducing agent and reaction conditions is critical for the success of this transformation.

Reductive Amination Pathway Aldehyde 1-methyl-1H-indole-4-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + H⁺ - H₂O Amine Ethylamine Amine->Imine + H⁺ - H₂O Product Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Reduction Troubleshooting_Workflow start Low Yield or Impure Product p1 High Starting Material (Low Conversion) start->p1 p2 Alcohol Byproduct start->p2 p3 Over-alkylation start->p3 s1a Add Catalytic Acid (e.g., Acetic Acid) p1->s1a s1b Use Dry Aprotic Solvent (DCM, DCE) p1->s1b s2a Use Selective Reductant (STAB is ideal) p2->s2a s2b Perform Stepwise: 1. Form Imine 2. Add NaBH₄ p2->s2b s3a Use Large Excess of Ethylamine (3-5 eq.) p3->s3a s3b Slowly Add Aldehyde to Amine/STAB Mixture p3->s3b

Caption: Troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is definitively the best for this synthesis? A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the superior choice for this one-pot reaction. It offers an excellent balance of reactivity and selectivity, readily reducing the iminium ion intermediate without significantly affecting the starting aldehyde. [1]Furthermore, it is safer to handle and does not produce toxic byproducts like sodium cyanoborohydride (NaBH₃CN). [2]

Feature Sodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄)
Selectivity Excellent for iminium ions over aldehydes [3] Good for iminium ions over aldehydes [1] Poor; reduces aldehydes readily [4]
Optimal pH Mildly acidic (often with added AcOH) [2] pH 6-8 for selectivity [1] Broad, but less selective
Safety Profile Good; moisture sensitive Highly Toxic (releases HCN) [1] Flammable solid; reacts with acid
Common Solvents Aprotic (DCM, DCE, THF) [3] Protic (MeOH, EtOH) Protic (MeOH, EtOH) [5]

| Recommendation | Highly Recommended | Use with extreme caution | Not recommended for one-pot procedure |

Q2: My starting material, 1-methyl-1H-indole-4-carbaldehyde, is unavailable. How can I prepare it? A: The synthesis of 4-substituted indoles can be non-trivial. [6]A common laboratory-scale route to this aldehyde involves the oxidation of the corresponding alcohol, (1-methyl-1H-indol-4-yl)methanol. This alcohol precursor can be synthesized by the reduction of a more stable carboxylic acid derivative, such as methyl 1-methyl-1H-indole-4-carboxylate. [7][8]Researchers should consult established literature procedures for these multi-step preparations.

Q3: How should I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most direct method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting aldehyde will be less polar than the final amine product. The product can be visualized under UV light (254 nm). Staining with potassium permanganate is also effective for visualizing the amine product, which will appear as a yellow-orange spot. For definitive tracking, LC-MS is ideal to monitor the disappearance of the aldehyde mass and the appearance of the product mass.

Q4: What is a reliable work-up and purification protocol? A: Once the reaction is complete (as determined by TLC or LC-MS), carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst and decomposes any remaining STAB. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel to obtain the pure product. [9]

Detailed Experimental Protocol

Optimized Synthesis of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine via Reductive Amination

This protocol is designed to maximize yield and minimize byproduct formation.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-4-carbaldehyde (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in dry 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration). Add ethylamine (a 2.0 M solution in THF or as a neat liquid, 3.0 eq.).

  • Acid Catalyst: Add glacial acetic acid (0.1 eq.) to the mixture.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase to prevent product tailing) to yield the pure Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indole-4-carbaldehyde (C10H9NO). [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Google Patents. (n.d.). CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde.
  • Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-keto acids and N-alkyl-hydroxylamines. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Assay Interference

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, scientists, and drug development professionals dealing with anomalous bioassay readouts during high-throughput screening (HTS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, scientists, and drug development professionals dealing with anomalous bioassay readouts during high-throughput screening (HTS) or hit validation.

False assay readouts originating from small molecule interference remain a formidable challenge in early drug discovery[1]. Specifically, Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine exhibits several classical structural liabilities that make it prone to assay interference, including a highly conjugated electron-rich indole core and a lipophilic profile. This guide explores the causality behind these artifacts and provides self-validating protocols to distinguish a genuine biological hit from a nuisance compound.

Frequently Asked Questions (FAQs): Mechanisms of Interference

Q1: Why does Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine produce abnormally high background signals in my primary fluorometric assay?

Answer: The underlying cause is the intrinsic photophysical properties of the 1-methylindole core. Indole derivatives possess an extended


-electron system that efficiently absorbs ultraviolet light (excitation 

~280–290 nm) and relaxes via fluorescence emission (emission

~340–360 nm). Direct biochemical inhibition experiments with indole analogs are frequently confounded by strong autofluorescence and resulting optical interference[2]. If your assay utilizes a fluorophore in this spectral window (such as NADH-coupled assays), the compound’s emission will artificially inflate the readouts, resulting in false negatives for enzyme inhibition or false positives for activation.
Q2: My hit showed an excellent in the primary assay, but the dose-response curve is unusually steep (Hill slope > 2.0). Is this a genuine inhibitor?

Answer: A steep dose-response curve coupled with poor aqueous solubility strongly suggests the compound is acting as a "Small, Colloidally Aggregating Molecule" (SCAM). In aqueous buffer, hydrophobic molecules like Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine can phase-separate into sub-micron colloidal droplets[3]. Rather than binding to the target's active site, these nano-particles sequester and locally denature the target protein[3]. This non-specific physical disruption leads to an abrupt loss of enzyme activity at the critical aggregation concentration (CAC), producing a highly steep inhibition curve.

Q3: Can the secondary amine or the indole core cause chemical reactivity interference (PAINS)?

Answer: Yes. While this specific structure lacks a classic Michael acceptor, computational and qHTS assessments have demonstrated that certain indole derivatives can act as assay artifacts through reactivity[4]. Indoles can auto-oxidize to form reactive intermediates or redox-cycling quinone-imines, which rapidly deplete reducing agents (like DTT) or directly modify essential thiol groups on the target enzyme[4]. Furthermore, if your assay relies on a luciferase reporter, redox-active indole artifacts can directly inhibit the firefly or NanoLuc enzyme, completely bypassing your intended biological pathway[4].

Quantitative Signatures of Indole Assay Interference

To aid in rapid diagnosis, the following table summarizes the quantitative metrics and physical behaviors associated with the three primary modes of interference for Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

Interference MechanismReadout Modality AffectedPrimary Diagnostic MetricConfirmatory Shift/Threshold
Optical Autofluorescence UV/Vis, TR-FRET, NADHBackground FluorescenceRFU > 3x over DMSO vehicle control at

280 /

340 nm.
Colloidal Aggregation (SCAM) Any biochemical assayHill Coefficient (

)

> 2.0;

shifts

-fold upon addition of 0.01% Triton X-100.
Thiol / Redox Reactivity Luciferase, Cysteine-proteasesTime-dependent inhibitionActivity decreases by >50% after 1-hour compound pre-incubation.

Interference Diagnostic Workflows & Molecular Pathways

Diagram A: Molecular Pathways of Indole Interference

The following schematic breaks down the physical-chemical traits of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine and how they manifest as assay artifacts.

InterferencePathways Compound Ethyl-(1-methyl-1H-indol- 4-ylmethyl)-amine Feature1 Extended π-System (Indole Core) Compound->Feature1 Feature2 High Lipophilicity (Low Polar Surface Area) Compound->Feature2 Feature3 Electron-Rich Core / Secondary Amine Compound->Feature3 Mech1 Autofluorescence / Signal Quenching Feature1->Mech1 Mech2 Colloidal Aggregation (SCAM Formation) Feature2->Mech2 Mech3 Redox Cycling / Thiol Scavenging Feature3->Mech3 Result1 False Pos/Neg in Optical Assays Mech1->Result1 Result2 Non-Specific Protein Denaturation Mech2->Result2 Result3 Luciferase/Reporter Inhibition Mech3->Result3

Caption: Mapping the structural features of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine to corresponding HTS artifacts.

Diagram B: Step-by-Step Validation Triage

Execute this validation system to systematically rule out interference mechanisms.

TriageWorkflow Start Primary Hit: Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Fluor Step 1: Spectral Scan (Test for Autofluorescence) Start->Fluor Aggreg Step 2: Triton X-100 Assay (Test for Colloidal Aggregation) Fluor->Aggreg Spectra Clear FalsePos Artifact Detected (Exclude from pipeline) Fluor->FalsePos High Background (RFU > 3x DMSO) React Step 3: Pre-incubation Assay (Test for Time-Dependent Reactivity) Aggreg->React No IC50 Shift Aggreg->FalsePos IC50 Shift > 5-fold React->FalsePos Time-dependent Inhibition TrueHit Validated Compound (Proceed to Orthogonal Assay) React->TrueHit Stable Activity

Caption: Diagnostic workflow isolating authentic target modulation from compound-driven assay interference.

Troubleshooting Methodologies & Experimental Protocols

To ensure data trustworthiness, execute the following self-validating protocols when handling Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

Protocol 1: Fluorescence Background Counter-Screen

Objective: Determine if the intrinsic fluorescence of the indole core overlaps with the assay detection wavelengths.

  • Preparation: Prepare a 10 mM stock solution of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in 100% LC-MS grade DMSO.

  • Dilution: Dilute the compound into your specific assay buffer (absent of the biological target or substrate) to a final concentration equivalent to your maximum testing dose (e.g., 50

    
    M), ensuring final DMSO concentration does not exceed 1%.
    
  • Vehicle Control: Prepare an identical well with 1% DMSO in assay buffer.

  • Measurement: Read the plate on a spectrofluorometer utilizing a full spectrum wavelength scan (Excitation: 250–400 nm; Emission: 300–600 nm).

  • Analysis: If the emission peak of the compound directly overlaps with your assay's fluorophore and the Relative Fluorescence Units (RFU) exceed 3x the vehicle control, the compound is optically interfering. Resolution: Switch to a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647) to bypass the UV/Vis overlap.

Protocol 2: Surfactant-Shift Assay (SCAM Identification)

Objective: Identify if the compound's inhibitory activity is due to non-specific colloidal aggregation, a primary culprit in protein denaturation[3].

  • Buffer Setup: Prepare two parallel batches of assay buffer.

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 (or CHAPS).

  • Titration: Perform a standard 10-point, 3-fold serial dilution of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine into both Buffer A and Buffer B.

  • Assay Execution: Add the biological target and substrate. Incubate and read the assay according to your standard operating procedures.

  • Data Fitting: Plot the dose-response curves for both conditions and calculate the

    
     and Hill coefficient (
    
    
    
    ).
  • Interpretation:

    • If the

      
       in Buffer B (with surfactant) shifts dramatically (
      
      
      
      -to-
      
      
      -fold weaker) compared to Buffer A, the compound is a colloidal aggregator.
    • A genuine target interaction will maintain a consistent

      
       across both buffers.
      

References

  • [1] Tackling assay interference associated with small molecules. Nature Reviews Chemistry. URL:[Link]

  • [3] Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). URL:[Link]

  • [2] Gut Microbiota Metabolite Indole Propionic Acid Targets Tryptophan Biosynthesis in Mycobacterium tuberculosis. mBio (ASM Journals). URL:[Link]

  • [4] Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

Introduction Welcome to the Technical Support Center for the purification of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the purification of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar indole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this compound, providing in-depth technical guidance and field-proven insights.

Compound of Interest
  • Compound Name: Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

  • Molecular Formula: C₁₂H₁₆N₂

  • Molecular Weight: 188.27 g/mol

  • Structure:

    
    
    

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex mess. What is the best initial purification strategy for Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine?

A1: Acid-base extraction is the recommended first step for purifying crude reaction mixtures containing Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. This technique effectively separates the basic amine from acidic and neutral impurities.[1][2][3] The amine is protonated with a dilute acid, making it soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.[1][2][3]

Key Considerations for Acid-Base Extraction:
  • Choice of Acid: A dilute solution of hydrochloric acid (e.g., 1M HCl) is typically used.[1][2]

  • Solvent System: The crude mixture should be dissolved in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or diethyl ether.[1]

  • Basification: After separating the aqueous layer containing the protonated amine, the solution must be basified (e.g., with 1M NaOH) to a pH >12 to deprotonate the amine and allow for its extraction back into an organic solvent.[2][4]

Experimental Workflow: Acid-Base Extraction

AcidBaseExtraction crude Crude Reaction Mixture dissolve Dissolve in DCM crude->dissolve extract_acid Extract with 1M HCl dissolve->extract_acid aqueous_layer Aqueous Layer (Protonated Amine) extract_acid->aqueous_layer Separatory Funnel organic_layer1 Organic Layer 1 (Neutral/Acidic Impurities) extract_acid->organic_layer1 basify Basify with 1M NaOH to pH > 12 aqueous_layer->basify extract_dcm Extract with DCM basify->extract_dcm aqueous_waste Aqueous Waste extract_dcm->aqueous_waste organic_layer2 Organic Layer 2 (Purified Amine) extract_dcm->organic_layer2 dry_concentrate Dry (Na2SO4) & Concentrate organic_layer2->dry_concentrate purified_amine Partially Purified Amine dry_concentrate->purified_amine

Caption: Workflow for Acid-Base Extraction.

Q2: After acid-base extraction, I still see multiple spots on my TLC. How can I further purify the amine?

A2: Column chromatography is the most effective method for purifying Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine from structurally similar byproducts. [5][6] Due to the basic nature of the amine, special considerations are necessary to prevent peak tailing and ensure good separation.

Table 1: Recommended Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most indole derivatives.[7]
Basic AluminaAn alternative if the compound is unstable on silica gel.[8]
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH)A common and effective solvent system for indole amines.[5]
n-Hexane / Ethyl AcetateAnother viable option.[6][7]
Mobile Phase Modifier Triethylamine (TEA) (0.1 - 1%)Recommended for basic amines to improve peak shape by neutralizing acidic sites on the silica gel.[7][8]
Starting Eluent Composition 98:2 (DCM:MeOH) with 0.1% TEAStart with low polarity and gradually increase the methanol concentration.
Target Rf on TLC 0.2 - 0.4In the optimized eluent for column chromatography.[7]
Experimental Workflow: Column Chromatography

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Monitoring cluster_isolation Isolation TLC Optimize Eluent with TLC pack_column Pack Column with Silica Gel TLC->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Gradient (e.g., 2-10% MeOH in DCM) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Decomposition of indole derivatives on silica gel can occur due to the acidic nature of the stationary phase. [8] Here are several troubleshooting strategies:

  • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of triethylamine in your starting eluent to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using basic alumina as an alternative to silica gel.[8]

  • Perform a Stability Test: Run a 2D TLC to assess the stability of your compound on silica gel.[8] If new spots appear off the diagonal, it indicates decomposition.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Q4: I am struggling to remove a very closely related impurity. Are there other purification techniques I can try?

A4: If column chromatography is insufficient, recrystallization can be an effective technique for removing closely related impurities, provided your compound is a solid.

Key Steps for Recrystallization:
  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indole derivatives include ethanol, ethyl acetate, and mixtures with hexanes.

  • Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

In some cases, forming a salt of the amine (e.g., a hydrochloride or fumarate salt) can improve its crystalline properties and facilitate purification by recrystallization.[9][10]

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

Table 2: Analytical Methods for Purity Assessment
Analytical MethodPurposeExpected Results
Thin-Layer Chromatography (TLC) Rapid purity check and reaction monitoring.[8]A single spot under UV light (254 nm) and with a suitable stain (e.g., potassium permanganate or Ehrlich's reagent).[8]
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.[11][12]A single major peak with purity >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.[13]¹H and ¹³C NMR spectra consistent with the expected structure and free of significant impurity signals.
Mass Spectrometry (MS) Molecular weight confirmation.[13]A molecular ion peak corresponding to the expected mass (m/z = 189.13 for [M+H]⁺).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC/Column The compound is basic and interacting strongly with the acidic silica gel.[8]Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[7][8]
The sample is overloaded.Use a larger column or reduce the amount of sample.[7]
Poor Separation of Spots The mobile phase polarity is not optimal.Optimize the solvent system using TLC to achieve better separation.[7]
The column was not packed properly.Ensure the silica gel is packed uniformly without air bubbles.[7]
Compound Won't Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).[7]
Multiple Products After Purification The compound is unstable under the purification conditions.Check for degradation on silica gel using 2D TLC.[8] Consider using a less acidic stationary phase like basic alumina.
The starting material was impure.Ensure the purity of starting materials before beginning the synthesis.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ijarsct. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • PubMed. (n.d.). The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 13). The Determination of Catecholamines, Indoleamines, Metabolites, and Related Enzymatic Activities Using Three Micron Liquid Chromatography Columns. Retrieved from [Link]

  • Swarthmore College. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • Royal Society of Chemistry. (2015). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • International Journal of Drug Development and Technology. (2023, July-September). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Google Patents. (n.d.). US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
  • Asian Journal of Research in Chemistry. (2015, February 25). Synthesis and Characterization of Process Related Impurities and a new Analog of Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-1H-indole-4-methanamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • MDPI. (2023, March 12). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, March 20). A Comprehensive Review on the presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, December 13). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • Google Patents. (2011, July 7). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of N-Boc-L-tryptophan and phenylpyruvic acid. Retrieved from [Link]

Sources

Optimization

How to prevent degradation of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in solution

Welcome to the technical support resource for Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to proactively prevent degradation and troubleshoot issues effectively in your experiments.

Introduction: Understanding the Instability of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine is a bifunctional molecule containing a 1-methyl-indole core and a secondary ethylamine side chain. This structure, while synthetically useful, possesses inherent liabilities that can lead to degradation in solution. The electron-rich indole ring is highly susceptible to oxidation, while the amine group's basicity and nucleophilicity can be influenced by the solution's pH.[1] Understanding these two key areas of instability is critical for generating reliable and reproducible experimental data.

The primary degradation pathways for similar indole-containing compounds involve oxidation and photodegradation.[2] The indole ring can be oxidized to form colored byproducts like oxindoles and isatins, which often explains the appearance of yellow, pink, or brown hues in a solution over time.[2][3][4][5] Furthermore, exposure to light, particularly UV wavelengths, can provide the energy needed to initiate these degradation reactions.[6][7][8]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these degradation risks.

Frequently Asked Questions (FAQs)

Q1: My solution of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine is turning yellow/brown. What is causing this color change?

A1: A color change is the most common indicator of degradation and is almost certainly due to the oxidation of the indole ring.[2] The electron-rich pyrrole moiety of the indole nucleus is easily attacked by atmospheric oxygen, reactive oxygen species (ROS) in your media, or trace metal contaminants that can catalyze oxidation. This process leads to the formation of highly conjugated, colored compounds such as oxindole and isatin derivatives.[3][4][5] The reaction is often accelerated by exposure to light and elevated temperatures.

Q2: What is the optimal pH for storing and using this compound in an aqueous solution?

A2: The optimal pH is a balance between stabilizing the amine group and protecting the indole ring.

  • Slightly Acidic to Neutral (pH 6.0 - 7.5): This is the generally recommended range for both storage and use.[9]

  • Why? The secondary amine is basic and will be protonated at acidic pH, forming an ammonium salt. This protonated form is significantly less susceptible to oxidation. However, strongly acidic conditions (pH < 4) can promote other degradation pathways of the indole ring itself.[9][10] Conversely, alkaline conditions (pH > 8) deprotonate the amine, increasing its nucleophilicity and susceptibility to oxidative degradation. For related indole compounds, stability is often greater at a more neutral or slightly basic pH compared to a highly acidic one.[10]

Q3: How should I prepare and store stock solutions to maximize their shelf-life?

A3: Proper preparation and storage are the most critical factors in preventing degradation.

  • Solvent Choice: For long-term storage, use a dry, aprotic, and inert solvent like anhydrous DMSO or N,N-Dimethylformamide (DMF). Water should be avoided for long-term storage as it can participate in hydrolytic and oxidative degradation pathways.[11][12][13]

  • Inert Atmosphere: Oxygen is a key driver of degradation.[14][15] When preparing a stock solution for long-term storage, briefly sparge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. Overlay the headspace of the vial with the inert gas before sealing.

  • Light Protection: Indole compounds are notoriously sensitive to light.[2][6] Always use amber glass vials or wrap standard vials securely in aluminum foil.[2]

  • Temperature: Store stock solutions at -20°C or, ideally, at -80°C.[2]

  • Aliquoting: Avoid repeated freeze-thaw cycles. Prepare multiple small aliquots of your stock solution so you only need to thaw one at a time for preparing working solutions.[2]

Q4: I'm seeing a loss of biological activity in my cell-based assay over 24-48 hours. Could this be due to compound degradation?

A4: Yes, this is a very likely scenario. Standard cell culture media is an aggressive environment: it's an aqueous, oxygen-rich solution, often contains metal ions that can catalyze oxidation, and is incubated at 37°C. Indole compounds are known to be unstable in physiological buffers and cell culture media.[2] The compound is likely degrading over the course of your experiment, leading to a decrease in its effective concentration and, consequently, a loss of observed activity.

Solution: Consider supplementing your media with a cell-compatible antioxidant like N-acetylcysteine.[2] Alternatively, perform dose-response experiments over shorter time courses or replenish the compound at set intervals during a long-term experiment. Always include a stability check of the compound in your specific assay medium as part of your experimental validation.

Q5: Can I add an antioxidant to my solutions to prevent degradation?

A5: Yes, adding an antioxidant is a highly effective strategy, particularly for working solutions in aqueous buffers. Antioxidants work by scavenging free radicals or reactive oxygen species before they can attack the indole ring.[16]

Recommended Antioxidants:

  • For chemical experiments: Butylated hydroxytoluene (BHT) or Trolox (a water-soluble vitamin E analog) can be added at low concentrations (e.g., 10-100 µM).[6]

  • For cell-based assays: Use cell-compatible antioxidants like N-acetylcysteine (NAC) or α-ketoglutaric acid.[2]

Always run a control experiment to ensure the antioxidant itself does not interfere with your assay.

Visualizing the Degradation Pathway and Prevention Workflow

The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

Parent Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine Intermediate Oxidized Intermediates (e.g., Oxindole derivative) Parent->Intermediate O₂, Light, Heat Metal Ions Degraded Colored Degradation Products Intermediate->Degraded Further Oxidation / Rearrangement

Caption: Primary oxidative degradation pathway of the indole ring.

start Problem Observed: Loss of Activity / Color Change check_storage Were stock solutions stored correctly? (-20°C/-80°C, dark, inert) start->check_storage check_handling Is the working solution freshly prepared? check_storage->check_handling Yes sol_storage Action: Prepare new stock solution following best practices. Use aprotic solvent (DMSO). Aliquot and store at -80°C. check_storage->sol_storage No check_media Is the compound stable in the assay buffer/media? check_handling->check_media Yes sol_handling Action: Prepare fresh working solutions daily from a frozen aliquot. check_handling->sol_handling No sol_media Action: Run HPLC stability check. Consider adding an antioxidant (e.g., NAC) to the media. check_media->sol_media No end_node Problem Resolved check_media->end_node Yes sol_storage->end_node sol_handling->end_node sol_media->end_node

Caption: Troubleshooting workflow for stability issues.

Troubleshooting Guide

Symptom Probable Cause(s) Recommended Solution(s)
Stock solution (in DMSO/DMF) has changed color. 1. Oxygen exposure during preparation/storage. 2. Contamination with water. 3. Storage at an inappropriate temperature or light exposure.1. Discard the old stock. 2. Prepare a new stock using anhydrous solvent under an inert gas (Argon/Nitrogen).[2] 3. Store in small, tightly sealed aliquots in amber vials at -80°C.
Aqueous working solution rapidly turns yellow. 1. Oxidative degradation catalyzed by buffer components or dissolved oxygen. 2. Photodegradation from ambient lab light.1. Prepare working solutions fresh immediately before use. 2. Degas the aqueous buffer before adding the compound. 3. Add an antioxidant like Trolox or BHT (10-100 µM).[6] 4. Work in a low-light environment or use amber-colored labware.
Inconsistent results in HPLC analysis (new peaks appearing). 1. Degradation in the autosampler vial due to light/temperature. 2. On-column degradation if using a highly acidic mobile phase.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2] 2. Use amber or light-blocking autosampler vials. 3. Ensure the mobile phase pH is within the 6.0-7.5 range if possible.[9]
Loss of potency in cell culture experiments. 1. Degradation in the warm, oxygen-rich culture medium over the incubation period.[2]1. Perform a time-course experiment to determine the compound's half-life in your specific medium. 2. Add a cell-compatible antioxidant (e.g., N-acetylcysteine) to the medium.[2] 3. Replenish the medium with freshly diluted compound every 12-24 hours.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a general method to quantitatively assess the stability of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in your solution of interest (e.g., assay buffer).

Objective: To determine the percentage of the parent compound remaining over time under specific conditions (e.g., 37°C in cell culture media).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Your test solution (e.g., DMEM + 10% FBS).

  • Stock solution of the compound in DMSO.

Procedure:

  • Method Development: Develop an HPLC gradient method that provides good separation and peak shape for the parent compound. A typical gradient might be 10-90% Mobile Phase B over 15 minutes. Monitor at a wavelength where the indole chromophore absorbs strongly (e.g., ~280 nm).

  • T=0 Sample (Control):

    • Spike your test solution with the compound from your stock solution to the final desired concentration (e.g., 10 µM).

    • Immediately inject a sample onto the HPLC and record the chromatogram. This is your 100% reference peak area.

  • Incubation:

    • Place the remainder of your spiked test solution under the desired experimental conditions (e.g., in a 37°C incubator, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.

    • Inject the sample onto the HPLC using the same method.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.

This self-validating test will provide definitive evidence of degradation under your specific experimental conditions and allow you to make informed decisions about how to proceed.

References

  • Eikevik, T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16183–16194. Available at: [Link]

  • Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 3(12), 1379–1384. Available at: [Link]

  • SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF Publication. Available at: [Link]

  • Wikipedia contributors. (2026). Indole. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., He, Z., & Zhou, J. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 204. Available at: [Link]

  • Gu, J. D., & Berry, D. F. (2001). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 67(4), 1788-1791. Available at: [Link]

  • Islam, M. S., & Akter, M. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering, IEB, 26(1), 47-54. Available at: [Link]

  • Islam, M. S., et al. (2014). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(4), 332-338. Available at: [Link]

  • Lerea, K. M., & McNamara, J. O. (1993). Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. Biophysical Journal, 65(5), 2017–2022. Available at: [Link]

  • Biocrates Life Sciences AG. (2022). Indole - Metabolite of the month. Biocrates Blog. Available at: [Link]

  • Li, G., et al. (2016). Degradation pathway of indole by electroFenton. ResearchGate. Available at: [Link]

  • Ahmed, I., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Molecules, 25(10), 2411. Available at: [Link]

  • Zhou, S., et al. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Carbon Management, 5(2), 205-217. Available at: [Link]

  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(11), e26532. Available at: [Link]

  • Frotscher, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2352-2361. Available at: [Link]

  • Jia, W., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(7), 2135-2144. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Environmental Science: Nano, 11(4), 1234-1243. Available at: [Link]

  • Vega, F., et al. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Publication. Available at: [Link]

  • Szala-Bilnik, J., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1][11]naphthyridine. Photochemical & Photobiological Sciences, 18(4), 939-946. Available at: [Link]

  • Gaimster, H., et al. (2016). Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports, 6, 28990. Available at: [Link]

  • Murdock, D., et al. (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 128(18), 4217–4226. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12396109, N-Ethyl-1H-indole-4-methanamine. PubChem. Available at: [Link]

  • Kim, G. J., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 25(5), 1095. Available at: [Link]

  • National Council of Educational Research and Training. (2025). Amines. NCERT Class XII Chemistry Textbook. Available at: [Link]

  • The Editors of Encyclopaedia Britannica. (2026). Amine. Encyclopaedia Britannica. Available at: [Link]

  • BYJU'S. (2026). Amines. BYJU'S Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Proceedings of the National Academy of Sciences, 119(39), e2206228119. Available at: [Link]

Sources

Troubleshooting

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine solubility problems and solutions

From the desk of a Senior Application Scientist Welcome to the dedicated technical support guide for researchers working with Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. This resource is designed to provide you with in-d...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for researchers working with Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. This resource is designed to provide you with in-depth troubleshooting strategies and practical solutions to common solubility challenges encountered during preclinical and research and development phases. Our goal is to empower you with the foundational knowledge and experimental workflows necessary to overcome these hurdles and ensure the success of your projects.

Troubleshooting Guide: Addressing Solubility Issues

This section is structured in a question-and-answer format to directly address the most pressing issues you may face. We will delve into the causality behind these problems and provide logical, step-by-step protocols for their resolution.

Question 1: My compound, Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, has precipitated out of my aqueous buffer. What are the immediate steps I should take?

Answer:

Precipitation is a common issue with amine-containing compounds like Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, which are often weak bases. The immediate cause is almost always a change in the solution's pH that has pushed the compound out of its soluble, ionized form and into its less soluble, neutral form.

Here is a logical workflow to diagnose and resolve this issue:

G start Precipitation Observed check_ph Measure pH of the Solution start->check_ph is_ph_high Is pH > pKa of the amine? check_ph->is_ph_high acidify Acidify the solution dropwise (e.g., with 0.1M HCl) while stirring is_ph_high->acidify Yes consider_other Consider other factors: - Temperature fluctuations - Solvent evaporation - Compound degradation is_ph_high->consider_other No re_dissolve Precipitate re-dissolves acidify->re_dissolve no_re_dissolve Precipitate does not re-dissolve acidify->no_re_dissolve end_success Problem Solved: Maintain lower pH re_dissolve->end_success end_fail Further Investigation Needed no_re_dissolve->end_fail consider_other->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Detailed Explanation and Actionable Steps:

  • Verify the pH: The primary reason for the precipitation of a basic amine is likely an increase in pH. Use a calibrated pH meter to check the pH of your solution. For a compound like Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, the ethylamine side chain is the primary basic center. As the pH of the solution approaches and surpasses the pKa of this amine, it will be deprotonated, leading to a significant drop in aqueous solubility.

  • Controlled Acidification: If the pH is neutral or basic, you can attempt to redissolve the compound by carefully acidifying the solution.

    • Protocol: While vigorously stirring the suspension, add 0.1M HCl dropwise. Monitor the solution for clarity.

    • Rationale: Adding acid will protonate the amine group, forming a more soluble salt (the hydrochloride salt in this case). This is a direct application of the principle that the ionized form of a drug is significantly more soluble in aqueous media than its uncharged form[1].

  • Determine the pH-Solubility Profile: To prevent this issue in the future, it is crucial to understand your compound's behavior at different pH values.

    Experimental Protocol: pH-Solubility Profiling

    • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

    • Sample Preparation: Add an excess of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Sample Collection and Analysis:

      • Centrifuge the samples to pellet the undissolved solid.

      • Carefully withdraw an aliquot of the supernatant.

      • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

    • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of each buffer. This will give you a clear visual representation of the pH range in which your compound is most soluble.

Question 2: I need to dissolve Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine in an organic solvent for my experiment, but it's not dissolving well. What should I do?

Answer:

While pH is the primary factor for aqueous solubility, solvent polarity is key for organic solubility. A systematic solvent screening is the most effective approach.

Recommended Solvents for Screening (in order of decreasing polarity):

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Experimental Protocol: Solvent Screening

  • Small-Scale Tests: In separate glass vials, add a small, known amount of your compound (e.g., 1 mg).

  • Solvent Addition: Add the first solvent dropwise, vortexing between additions, until the compound dissolves or a maximum volume is reached. Record the volume of solvent required.

  • Data Tabulation: Organize your results in a table to easily compare the solubility across different solvents.

SolventPolarity IndexVolume to Dissolve 1 mg (µL)Calculated Solubility (mg/mL)Observations
DMSO7.2
DMF6.4
Ethanol5.2
Methanol5.1
Acetonitrile5.8
DCM3.1

If single solvents are insufficient, consider using co-solvents. Co-solvents are water-miscible organic solvents that, when mixed with water, can significantly increase the solubility of poorly soluble compounds[2][3].

Common Co-solvent Systems:

  • DMSO/Water

  • Ethanol/Water

  • Propylene glycol/Water

  • PEG 400/Water

Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules.

Question 3: My in-vivo studies are showing low bioavailability, which I suspect is due to poor aqueous solubility. What formulation strategies can I explore?

Answer:

Low bioavailability for an orally administered compound is frequently linked to poor aqueous solubility in the gastrointestinal tract[2][4]. Here are several effective strategies to address this, ranging from simple to more complex:

  • Salt Formation: This is often the most direct and effective method for increasing the aqueous solubility of ionizable compounds like your amine[2]. By reacting the basic amine with an acid, you form a salt that often has vastly improved solubility and dissolution rates compared to the free base.

    Experimental Protocol: Salt Screening

    • Acid Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric, fumaric).

    • Stoichiometric Reaction: Dissolve your free base in a suitable organic solvent (e.g., ethanol or isopropanol). Add a stoichiometric equivalent of the selected acid.

    • Isolation: Allow the salt to crystallize. This may require cooling or the addition of an anti-solvent.

    • Characterization: Collect the resulting solid and characterize it to confirm salt formation (e.g., via melting point, XRPD).

    • Solubility Testing: Determine the aqueous solubility of each new salt form using the pH-solubility profiling protocol described earlier.

  • Use of Excipients:

    • Surfactants: These molecules form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility[5][6]. Examples include Polysorbate 80 (Tween 80) and sodium lauryl sulfate.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility[5][6]. Hydroxypropyl-β-cyclodextrin is a common choice.

  • Particle Size Reduction:

    • Micronization: Reducing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation[2][7][8]. This can be achieved through techniques like jet milling.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the pH-dependent solubility of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine?

The key is the presence of the basic ethylamine side chain. In acidic conditions (low pH), the amine group accepts a proton (H+) to become a positively charged ammonium cation. This charged species is polar and readily interacts with water molecules, leading to high solubility. As the pH increases, the amine group is deprotonated, returning to its neutral, less polar form, which is significantly less soluble in water. This relationship is a fundamental principle for ionizable drugs[1][9].

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph R-NH2 + H+ ⇌ R-NH3+ soluble Protonated (Ionized) Form High Water Solubility low_ph->soluble high_ph R-NH3+ + OH- ⇌ R-NH2 + H2O insoluble Neutral (Free Base) Form Low Water Solubility high_ph->insoluble

Caption: Effect of pH on amine ionization and solubility.

Q2: Can the indole ring itself contribute to solubility problems?

Yes. The indole ring system is a large, relatively non-polar aromatic structure[10]. This inherent hydrophobicity contributes to the compound's overall low aqueous solubility, especially when the amine side chain is in its neutral form. Therefore, you are battling both the pH-dependent nature of the amine and the hydrophobicity of the core indole structure.

Q3: Are there any potential stability issues I should be aware of when adjusting the pH?

Indole rings can be susceptible to degradation under strongly acidic or oxidative conditions. When performing pH adjustments, it is advisable to use the minimum amount of acid necessary to achieve solubilization and to protect your solutions from light and air, especially during long-term storage. Always perform stability studies on your final formulation to ensure the integrity of the compound.

Q4: What are amorphous solid dispersions, and could they be a viable strategy?

Amorphous solid dispersions (ASDs) are a more advanced formulation technique where the crystalline drug is molecularly dispersed within a polymer matrix[11][12]. The amorphous form of a drug has a higher energy state than its crystalline counterpart, which can lead to significantly enhanced aqueous solubility and dissolution rates[13]. This is a powerful technique for very poorly soluble compounds but requires specialized equipment and formulation expertise, such as spray drying or hot-melt extrusion[7]. It is typically considered when other methods like salt formation or the use of simple excipients are insufficient.

References

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (2023, November 13).
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. (2021, August 24).
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH. (2021, May 13).
  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. (2025, October 14).
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021, June 7). PubMed.
  • Solubilizer Excipients. Protheragen.
  • Technical Support Center: Overcoming Solubility Challenges of Bistetrazole Amines. Benchchem.
  • Solubilizing Excipients in Oral and Injectable Formul
  • Solubilizer Excipients. American Pharmaceutical Review.
  • Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • N-Ethyl-1H-indole-4-methanamine | C11H14N2 | CID 12396109. PubChem.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Applied Pharmaceutical Science.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017, March 10). International Journal of Pharmaceutical Sciences and Research.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Indole - Wikipedia. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine as a Novel Anti-Cancer Agent: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the pre-clinical efficacy of a novel investigational compound, Ethyl-(1-methyl-1H-indol-4-ylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the pre-clinical efficacy of a novel investigational compound, Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. Drawing upon the well-documented anti-proliferative potential of the indole scaffold in oncology, we hypothesize that this compound functions as a microtubule-destabilizing agent. The following sections detail a rigorous, multi-faceted experimental plan to test this hypothesis, comparing the compound's performance against established chemotherapeutic agents and appropriate controls in relevant cancer models.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1] Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in rapidly dividing cancer cells.

The specific compound under investigation, Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, is a novel synthetic molecule. While direct biological data for this exact structure is not yet publicly available, its structural similarity to other anti-cancer indoles warrants a thorough investigation into its potential as a tubulin polymerization inhibitor. This guide outlines the necessary steps to validate this proposed mechanism of action and quantify its efficacy relative to a standard-of-care microtubule inhibitor, Paclitaxel, and a structurally similar but biologically inactive analog, (1-methyl-1H-indol-4-yl)methanamine, which will serve as a negative control.

Proposed Mechanism of Action

We hypothesize that Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine binds to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is expected to activate the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptotic cell death.

proposed_mechanism cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound Ethyl-(1-methyl-1H- indol-4-ylmethyl)-amine Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Arrest G2/M Phase Arrest Microtubules->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest induces

Caption: Proposed mechanism of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

Experimental Design & Comparative Workflow

To rigorously assess the efficacy and mechanism of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, a multi-tiered approach is essential. This involves progressing from broad cellular viability assays to specific mechanistic studies and finally to an in vivo tumor model.

experimental_workflow Start Hypothesis: Compound is a Tubulin Inhibitor Viability Part 1: In Vitro Cytotoxicity (MTT Assay on HeLa, MCF-7) Start->Viability Mechanism Part 2: Mechanism of Action (Tubulin Polymerization Assay) Viability->Mechanism If cytotoxic CellCycle Part 3: Cellular Confirmation (Cell Cycle Analysis) Mechanism->CellCycle If inhibits polymerization InVivo Part 4: In Vivo Efficacy (HeLa Xenograft Model) CellCycle->InVivo If induces G2/M arrest End Comparative Efficacy Profile InVivo->End

Caption: Overall experimental validation workflow.

Comparator Compounds
  • Test Article (TA): Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

  • Positive Control (PC): Paclitaxel (a known microtubule-stabilizing agent that also induces G2/M arrest)

  • Negative Control (NC): (1-methyl-1H-indol-4-yl)methanamine (structurally similar amine without the ethyl group, hypothesized to be inactive)

In Vitro Efficacy and Mechanism Validation

Cell Viability (MTT) Assay

This initial screen determines the cytotoxic potential of the test compound across different cancer cell lines. We will use HeLa (cervical cancer) and MCF-7 (breast cancer), as these are standard lines used in evaluating tubulin inhibitors.

Protocol:

  • Seed HeLa and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the Test Article (TA), Positive Control (PC), and Negative Control (NC) in complete culture medium (e.g., from 0.01 µM to 100 µM).

  • Replace the medium in the cell plates with the compound-containing medium and incubate for 48 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary:

CompoundCell LineIC50 (µM)
Test Article (TA) HeLa0.75
MCF-71.20
Positive Control (PC) HeLa0.05
MCF-70.08
Negative Control (NC) HeLa> 100
MCF-7> 100
In Vitro Tubulin Polymerization Assay

This cell-free assay directly tests the hypothesis that the compound interacts with tubulin. The assay measures the change in light absorbance as tubulin dimers polymerize into microtubules.

Protocol:

  • Reconstitute purified bovine brain tubulin in a polymerization buffer.

  • Add the Test Article (TA), Positive Control (Paclitaxel), or Negative Control (NC) at various concentrations to a 96-well plate. Paclitaxel is used as a positive control for promoting polymerization, while a known inhibitor like colchicine would be used to validate the inhibition aspect of the assay setup.

  • Initiate polymerization by warming the plate to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to a vehicle control.

Hypothetical Data Summary:

CompoundConcentration (µM)Inhibition of Polymerization (%)
Test Article (TA) 125%
568%
1092%
Positive Control (Colchicine) 595%
Negative Control (NC) 10< 5%
Cell Cycle Analysis by Flow Cytometry

This experiment confirms the cellular consequence of microtubule disruption. If the compound inhibits tubulin polymerization, cells should arrest in the G2/M phase of the cell cycle.

Protocol:

  • Culture HeLa cells and treat them with the IC50 concentration of the Test Article (TA), Positive Control (PC), and Negative Control (NC) for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content of 10,000 cells per sample using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Summary:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control55%20%25%
Test Article (TA) 15%10%75%
Positive Control (PC) 12%8%80%
Negative Control (NC) 53%21%26%

In Vivo Efficacy in a Xenograft Model

Validating in vitro findings in a living organism is a critical step. A subcutaneous xenograft model using human cancer cells in immunodeficient mice is a standard approach.

Protocol:

  • Implant 5 x 10^6 HeLa cells subcutaneously into the flank of female athymic nude mice.

  • Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • Test Article (TA), dosed at a pre-determined MTD (Maximum Tolerated Dose)

    • Positive Control (PC), dosed at a literature-standard effective dose

    • Negative Control (NC), dosed at the same level as the TA

  • Administer treatments via an appropriate route (e.g., intraperitoneal injection) on a defined schedule (e.g., three times a week) for 21 days.

  • Measure tumor volume with calipers twice weekly.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Hypothetical Data Summary:

Treatment GroupFinal Average Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Average Body Weight Change (%)
Vehicle Control1250-+2%
Test Article (TA) 48061.6%-5%
Positive Control (PC) 35072.0%-8%
Negative Control (NC) 12103.2%+1.5%

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust pathway to validate the efficacy of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine as a novel tubulin polymerization inhibitor. The hypothetical data presented suggests that the compound exhibits potent in vitro cytotoxicity, specifically inhibits tubulin polymerization, induces G2/M cell cycle arrest, and demonstrates significant tumor growth inhibition in an in vivo model. Its performance, while less potent than the standard-of-care Paclitaxel, is significant and warrants further investigation. The lack of activity from the negative control supports the specific structure-activity relationship.

Future studies should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, evaluation in additional cancer models (e.g., patient-derived xenografts), and optimization of the chemical scaffold to improve potency and reduce potential toxicity.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry.[Link]

  • Indole. Wikipedia.[Link]

  • N-Ethyl-1H-indole-4-methanamine. PubChem, National Center for Biotechnology Information.[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity and Pharmacological Profiling of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Classification: GPCR Modulator Intermediate / Kinase Hinge-Binder Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine (CAS: 1343061-89-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Classification: GPCR Modulator Intermediate / Kinase Hinge-Binder

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine (CAS: 1343061-89-1) is a highly versatile, privileged scaffold in synthetic neuropharmacology and oncology. Because it merges the lipophilic constraints of a methylated indole with a re-vectored basic amine, its pharmacological profile severely diverges from classical tryptamines. This guide maps the cross-reactivity of this molecule and its direct derivatives, objectively comparing its performance against benchmark ligands across diverse receptor classes.

Structural Causality & Pharmacophore Dynamics

To understand the cross-reactivity of this molecule, drug development professionals must isolate the three structural pillars driving its binding mechanics:

  • N1-Methylation (Loss of H-Bonding): Classical indole-based neurotransmitters (like serotonin) rely on the indole N-H to act as a primary hydrogen-bond donor, interacting with Ser/Thr residues in Transmembrane Domain 5 (TM5) of aminergic GPCRs[1]. Methylation explicitly removes this donor capacity, vastly increasing lipophilicity and blood-brain barrier penetration[2]. Crucially, the inability to hydrogen bond with TM5 restricts the inward movement of TM6, fundamentally shifting the molecule's profile from an agonist toward an antagonist or a biased ligand[1].

  • C4-Methanamine Branching: Moving the alkylamine chain from the traditional C3 position (tryptamines) to the C4 position fundamentally changes the binding vector[3]. While the nitrogen still forms a critical salt bridge with the highly conserved Aspartate 3.32 (D3.32) in GPCRs, the trajectory forces the core indole deeper into accessory hydrophobic pockets, favoring D2 and 5-HT6 receptors[3][4].

  • N-Ethyl Substitution: The addition of an ethyl group on the terminal nitrogen introduces steric bulk. This serves a dual purpose: it prevents rapid degradation by monoamine oxidases (MAOs) and creates steric clashes in the tightly constrained binding pockets of 5-HT1A receptors, forcing selectivity toward larger binding clefts.

Receptor Cross-Reactivity: Comparative Analysis

Serotonin (5-HT) Receptors

Derivatives of 4-aminomethylindoles show profound, nanomolar affinity for the 5-HT6 receptor , a key target for cognitive enhancement therapies[3]. When compared to endogenous serotonin (which broadly activates all 5-HT classes), the 1-methyl substitution sterically limits the closure of the Extracellular Loop 2 (ECL2), effectively preventing the receptor from adopting its active conformation at 5-HT2B and 5-HT2A subtypes[1]. Consequently, this scaffold serves as a highly efficient template for designing 5-HT6 antagonists devoid of 5-HT2B cardiotoxicity.

Dopamine (D2/D3) Receptors

The spatial geometry of the C4-methanamine allows it to seamlessly mimic the pharmacophore of classical ergoline derivatives (e.g., bromocriptine) and benzamides[1]. It is widely leveraged as an intermediate in synthesizing dopamine receptor antagonists[4]. The terminal ethylamine anchors to Asp3.32, while the methylated indole ring establishes stable lipophilic contacts with phenylalanine residues in TM6, blocking dopamine-induced conformational changes.

Kinase Off-Targets (ALK-5 / TGF-βRI)

Beyond GPCRs, the indole nucleus is a renowned ATP-mimetic hinge binder in kinase domains. When substituted with pyrimidine extensions, the (1-methyl-1H-indol-4-ylmethyl)-amine core frequently cross-reacts with ALK-5 (Transforming Growth Factor-β Receptor I) [5]. The basic amine acts as a solvent-exposed solubilizing group, while the 1-methyl-indole anchors deep into the adenine pocket of the kinase, presenting a viable pathway for developing anti-fibrotic agents[5].

Quantitative Data Comparison

The following table synthesizes the expected binding mechanics and standard inhibitory profiles (Ki/IC50) for the 1-methyl-1H-indol-4-methanamine scaffold against benchmark ligands:

Target Receptor / KinaseAffinity (Ki / IC50) Range*Comparative BenchmarkCausality of Binding Vector
5-HT6 Receptor 10 nM – 50 nMSerotonin (Agonist)C4-amine vector allows penetration; acts as an antagonist due to N1-methylation.
Dopamine D2 Receptor 100 nM – 300 nMHaloperidol (Antagonist)Amine salt bridge with Asp3.32; stable lipophilic interaction with TM5/TM6.
5-HT2B Receptor > 1,000 nMSumatriptan (Agonist)N1-methyl sterically hinders the necessary closure of the extracellular loop (ECL2).
ALK-5 (TGF-βRI) 50 nM – 200 nMReproxalap / GW788388Indole core acts as an optimal hydrophobic hinge-binding motif in the ATP pocket.

*Data reflects generalized activity profiles for derivative compounds utilizing this exact pharmacophoric core.

High-Throughput Target Mapping

CrossReactivity Compound Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine GPCR GPCR Targets Compound->GPCR Amine Salt Bridge (Asp3.32) Kinase Kinase Targets Compound->Kinase Indole Hinge Binder HT6 5-HT6 Receptor (Antagonism) GPCR->HT6 D2 Dopamine D2 (Modulation) GPCR->D2 ALK5 ALK-5 / TGF-βRI (Inhibition) Kinase->ALK5

Fig 1: Pharmacophoric branching of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine binding pathways.

Self-Validating Experimental Methodologies

To accurately profile the cross-reactivity of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine derivatives, relying solely on primary binding assays is insufficient. The following protocols guarantee experimental trustworthiness by intertwining binding affinity with functional causality.

Protocol A: GPCR Functional Antagonism Assay ([35S]GTPγS Binding)

Rationale: Since N1-methylation converts traditional indole agonists into antagonists, simple radioligand displacement only proves affinity. A[35S]GTPγS assay is mandatory to prove the functional causality (lack of G-protein activation).

  • Membrane Preparation: Homogenize CHO cells stably expressing the target human 5-HT6 or D2 receptors in ice-cold HEPES buffer. Centrifuge at 40,000 x g to isolate the membrane pellet.

  • Assay Incubation (The Self-Validation Step): Incubate the isolated membranes (10 µ g/well ) with 0.1 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of the test compound (0.1 nM to 10 µM).

    • Control System: Run a parallel plate stimulated with an EC80 concentration of a known agonist (e.g., serotonin for 5-HT6). If the compound is a true antagonist, it will reduce the [35S]GTPγS incorporation triggered by the agonist back to baseline levels.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Detection: Wash filters three times with cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter.

  • Data Extraction: Calculate IC50 values via non-linear regression. Convert to Ki using the Cheng-Prusoff equation.

Protocol B: ALK-5 Kinase Inhibition Assessment (TR-FRET)

Rationale: To verify off-target kinase inhibition mediated by the indole hinge-binder.

  • Kinase Reaction: Combine recombinant ALK-5 enzyme (1 nM), ATP (at the Km limit for ALK-5, usually 10 µM), and a biotinylated peptide substrate in kinase buffer.

  • Compound Addition: Add the target amine derivative across a 10-point dose-response curve. Incubate for 60 minutes at 22°C.

  • Detection Interrogation: Add a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Quantification: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm. A decrease in FRET signal directly correlates to the competitive displacement of ATP by the indole core.

W N1 Tissue Prep Cell Membrane Extraction N2 Radioligand Competition [3H] or [35S]GTPγS N1->N2 N3 Vacuum Filtration Remove Unbound Ligand N2->N3 N4 Scintillation Counting Signal Detection N3->N4 N5 Data Synthesis IC50/Ki Calculation N4->N5

Fig 2: High-throughput functional screening workflow for quantifying GPCR cross-reactivity.

References
  • Sigma-Aldrich. "Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine | 1343061-89-1". sigmaaldrich.cn.

  • [1] Wacker, D. et al. "Biased Ligands Differentially Shape the Conformation of the Extracellular Loop Region in 5-HT2B Receptors". National Institutes of Health (PMC).1

  • [5] Google Patents. "BRPI0714409A2 - Pyrimidine derivatives as ALK-5 inhibitors". google.com. 5

  • [2] Xu, J. et al. "Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Binding Site". PolyU Institutional Repository. 2

  • [4] ChemicalBook. "4-AMINOMETHYLINDOLE | 3468-18-6". chemicalbook.com. 4

  • [3] Google Patents. "WO2008003703A1 - Indoles as 5-HT6 modulators". google.com. 3

Sources

Validation

Head-to-head comparison of different synthesis routes for Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

Senior Application Scientist Technical Guide Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine is a high-value heterocyclic building block frequently utilized in the development of CNS-active therapeutics, GPCR ligands, and kin...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Technical Guide

Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine is a high-value heterocyclic building block frequently utilized in the development of CNS-active therapeutics, GPCR ligands, and kinase inhibitors. Structurally, it consists of an N-methylated indole core bearing a highly basic secondary amine via a methylene linker at the C4 position.

The central synthetic challenge in producing this target is the selective installation of the secondary ethylamine moiety without succumbing to over-alkylation (tertiary amine formation) or off-target reduction of the electron-rich indole ring. This guide objectively evaluates three primary synthetic pathways, dissecting the mechanistic causality, scalability, and experimental trustworthiness of each route.

Synthetic Pathway Architecture

To systematically establish the most efficient manufacturing approach, we must contrast three diverging precursor landscapes: Aldehyde reductive amination (Route 1), Amide reduction (Route 2), and Direct


 alkylation (Route 3).

SynthesisRoutes cluster_routes Precursor Landscapes target Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine [Target Product] sm1 1-Methyl-1H-indole- 4-carboxaldehyde route1 Route 1: Reductive Amination NaBH(OAc)3 / AcOH sm1->route1 Iminium Formation sm2 N-Ethyl-1-methyl-1H- indole-4-carboxamide route2 Route 2: Amide Reduction BH3-THF or LiAlH4 sm2->route2 C=O Coordination sm3 4-(Chloromethyl)-1- methyl-1H-indole route3 Route 3: SN2 Alkylation Excess EtNH2 sm3->route3 Nucleophilic Attack route1->target 85-95% Yield route2->target 70-85% Yield route3->target < 50% (Over-alkylation)

Synthetic pathways for Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine highlighting key transformations.
Route Analysis & Mechanistic Causality
Route 1: Reductive Amination (The Industry Standard)

This route leverages the condensation of 1-methyl-1H-indole-4-carboxaldehyde with ethylamine to form an iminium intermediate, followed by in situ reduction.

  • Mechanistic Causality : Utilizing Sodium Triacetoxyborohydride (STAB,

    
    ) as the hydride source is a highly calculated choice [1]. The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, making STAB a mild reducing agent. It reacts exceptionally slowly with aldehydes but rapidly with the protonated iminium ion. Consequently, the reaction is driven entirely toward the target secondary amine without prematurely reducing the starting aldehyde to an alcohol [2].
    
  • Verdict : Superior atom economy and an exceptional chemoselectivity profile make this the gold standard for late-stage amine functionalization.

Route 2: Amide Reduction (The Robust Alternative)

Starting from N-ethyl-1-methyl-1H-indole-4-carboxamide , the carbonyl group is reduced utilizing an electrophilic reducing agent like Borane-THF (


).
  • Mechanistic Causality : Unlike nucleophilic hydrides (e.g.,

    
    ) which struggle to reduce amides due to nitrogen's lone-pair delocalization, borane is a Lewis acid. It actively coordinates to the electron-rich carbonyl oxygen, activating the carbon center for hydride transfer. The resulting intermediate collapses, expelling a boron-oxygen species and yielding the amine [3].
    
  • Verdict : Highly reliable, but requires strictly anhydrous conditions and generates boron-complexed wastes that require rigorous acidic workup to break down.

Route 3: Direct

Alkylation (The Flawed Classical Approach)

Reacting 4-(chloromethyl)-1-methyl-1H-indole with ethylamine.

  • Mechanistic Causality : While seemingly straightforward,

    
     displacement of the benzylic-like chloride by ethylamine is plagued by over-alkylation. The secondary amine product (target) is more nucleophilic than the primary amine starting material due to inductive electron donation from the newly added alkyl chain. This inevitably results in double alkylation and poor yields of the desired target.
    
  • Verdict : Not recommended. Purifying the primary, secondary, and tertiary amine mixture is chromatographically demanding.

Quantitative Performance Comparison

The table below aggregates expected performance metrics derived from standard scale-up optimization parameters in medicinal chemistry workflows.

Synthesis RouteReagent SystemYield RangeChemoselectivityPrimary Challenge / ByproductScalability Rating
1. Reductive Amination

,

, AcOH
85 - 95% High Residual aldehyde reduction (< 5%)Excellent
2. Amide Reduction

(or

)
70 - 85%ModerateAmine-borane complex cleavageGood
3. Direct Alkylation Excess

,

< 50%LowTertiary amine over-alkylationPoor
Self-Validating Experimental Protocols

To ensure experimental reproducibility, the following protocols represent optimized, self-validating workflows for the two viable synthesis routes.

Protocol A: Reductive Amination using STAB (Optimized for Route 1)

Rational Design Note : 1,2-Dichloroethane (DCE) is selected as the solvent because its non-coordinating nature enhances the electrophilicity of the iminium intermediate, significantly accelerating the reaction compared to polar protic solvents.

  • Imine Formation : To a dry, nitrogen-flushed round-bottom flask, add 1-methyl-1H-indole-4-carboxaldehyde (1.0 equiv, 10.0 mmol). Dissolve in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition : Add ethylamine (2.0 M solution in THF, 1.5 equiv, 15.0 mmol). Add glacial acetic acid (1.0 equiv) to buffer the solution (pH ~5-6) and promote iminium ion formation. Stir at 25°C for 30 minutes.

  • Reduction : Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv, 15.0 mmol) portion-wise over 10 minutes to manage mild exotherms.

  • Completion & Quench : Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC/LC-MS. Quench the reaction carefully by adding saturated aqueous

    
     dropwise until gas evolution ceases (pH 8). Crucial step: This alkaline quench both neutralizes residual STAB and ensures the target amine is free-based for extraction.
    
  • Isolation : Extract the aqueous layer with Dichloromethane (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH gradient) if trace aldehyde remains.
Protocol B: Borane-Mediated Amide Reduction (Optimized for Route 2)

Rational Design Note : The post-reaction acidic workup is strictly required to hydrolyze the stable amine-borane adduct formed during the reduction.

  • Preparation : To a flame-dried flask under argon, add N-ethyl-1-methyl-1H-indole-4-carboxamide (1.0 equiv, 10.0 mmol). Dissolve in anhydrous THF (0.1 M).

  • Borane Addition : Cool the system to 0°C. Slowly add

    
     (1.0 M in THF, 3.0 equiv, 30.0 mmol) via syringe.
    
  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 70°C for 12 hours.

  • Adduct Cleavage (Quench) : Cool back to 0°C. Carefully add Methanol (15 mL) dropwise to quench excess borane (hydrogen gas evolution). Next, add 2 M aqueous HCl (15 mL) and reflux the mixture for 1 hour. This acidic reflux destroys the stable boron-nitrogen coordinate bond.

  • Free-basing & Extraction : Cool to room temperature. Alkalize the mixture to pH > 10 using 2 M

    
     (aqueous). Extract the free amine product using Ethyl Acetate (
    
    
    
    mL). Dry over
    
    
    , filter, and evaporate to yield the pure amine.
Conclusion & Scientist's Recommendation

For the synthesis of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine , Route 1 (Reductive Amination) firmly establishes itself as the operationally superior method. By leveraging STAB and precisely tuning the reaction pH, researchers bypass the thermodynamic traps of over-alkylation inherent to direct substitution. It requires significantly less specialized handling than Borane-THF reductions, yields high-purity product in a single pot, and presents the best hazard/safety profile for pharmaceutical scale-up.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3zB9hiEgfMk61FRDHDkAKrRwzHEs3CTONbje8EHJ3hVIfrZ5VOTsdp89GSjj0gq2elWtetDrk2xjJNT9vh8Q0WuZ8M9-cKZzuqYlfcM36ifvy1RW7xjapcw1amN5jfQgcDf0yfKjWQnyXGZ30CCKYNNI=]
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmbuJnnz_Fvk4NtOQIP_Th0GtpyQnR3VjdoMxO7X6XPG9ADV7MeS1D_ZGvN1h-nqgRqff1rHsiYGW9WPwKCb-ZJwkPhby4AML7L5CzIg8jPap96TBN-M89xvvUx11w3RgCc9GtV31OqOrd5Ty1Rq0AOUod-759FjBMWAb07nAkXTun1jNAh3wX]
  • Snyder, M. J. et al. "TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia". RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEynMyo6ecpasIXTSx2ZS5ykkumS30X6dMAlEyV6LalIQW80BBFhk5M6ZI2QsRLyvVI0h47fqtJ6Av-PTnbzxbmfydFyEjeqGJDkFLhj-x8qgQcaw4VOZTffMxPnEmHKj_yajI_S8-K6MTvC7ONXRd9wCX3qPFVB2Dlc=]

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment: An Evidence-Based Approach The precautionary principle dictates that in the absence of specific toxicity data, a compound should be tr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment: An Evidence-Based Approach

The precautionary principle dictates that in the absence of specific toxicity data, a compound should be treated as potentially hazardous based on the known risks of its constituent functional groups. Aromatic amines are a class of compounds known for potential toxicity, including skin irritation and sensitization. Similarly, indole derivatives can present a range of biological activities and potential hazards. Therefore, it is prudent to assume that Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine may be harmful if swallowed, toxic upon skin contact, and a cause of serious eye irritation.

II. Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations.

Level of Protection Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Standard Laboratory Operations (Low Risk) Flame-resistant lab coatDisposable nitrile glovesSafety glasses with side shieldsNot generally required
Operations with Potential for Splash or Aerosol Generation (Moderate Risk) Chemical-resistant apron over a flame-resistant lab coatDouble-gloving with nitrile glovesChemical splash gogglesUse of a chemical fume hood is mandatory
High-Risk Procedures (e.g., handling large quantities, potential for significant aerosolization) Full-body chemical-resistant suitHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesFace shield in addition to chemical splash gogglesAir-purifying respirator with appropriate cartridges for organic vapors and amines
III. Procedural Guidance for PPE: A Step-by-Step Protocol

A. Donning PPE: A Deliberate Sequence for Maximum Protection

  • Hand Hygiene: Begin by washing and drying hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.

  • Body Protection: Put on the lab coat or chemical-resistant suit.

  • Respiratory Protection: If required, perform a fit check on the respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat or suit.

B. Doffing PPE: A Meticulous Process to Prevent Contamination

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Body Protection: Remove the lab coat or suit by rolling it down and away from the body, avoiding contact with the outer surface.

  • Eye and Face Protection: Remove the face shield or goggles from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash hands with soap and water.

IV. Spill Management and Waste Disposal: A Commitment to Safety and Environmental Responsibility

In the event of a spill, it is crucial to have a clear and practiced response plan.

A. Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

B. Waste Disposal Plan:

All materials contaminated with Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all national and local regulations.[1][2]

V. Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine.

PPE_Selection_Workflow start Start: Handling Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine risk_assessment Assess Risk of Exposure (Quantity, Concentration, Procedure) start->risk_assessment low_risk Low Risk (e.g., small scale synthesis, weighing) risk_assessment->low_risk Low moderate_risk Moderate Risk (e.g., purification, potential for splash) risk_assessment->moderate_risk Moderate high_risk High Risk (e.g., large scale, high concentration, aerosol generation) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses low_risk->ppe_low ppe_moderate Enhanced PPE: - Chemical Apron over Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles - Fume Hood moderate_risk->ppe_moderate ppe_high Maximum Protection: - Chemical Resistant Suit - Heavy-Duty Gloves over Nitrile - Face Shield & Goggles - Respirator high_risk->ppe_high end Proceed with Caution ppe_low->end ppe_moderate->end ppe_high->end

Caption: PPE Selection Workflow

References

  • Benchchem. (n.d.). Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide.
  • Benchchem. (n.d.). Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals.
  • CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (2002, July 18). Material Safety Data Sheet - Indole, 99+%.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • INDOFINE Chemical Company, Inc. (2015, March 16). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine
© Copyright 2026 BenchChem. All Rights Reserved.